Executive Summary (1H-indazol-6-yl)methanol (CAS 916902-55-1) serves as a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its 4- or 5-isomers, the 6-position hydroxymethyl derivative off...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1H-indazol-6-yl)methanol (CAS 916902-55-1) serves as a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its 4- or 5-isomers, the 6-position hydroxymethyl derivative offers a unique vector for extending pharmacophores into the solvent-exposed regions of ATP-binding pockets in kinase enzymes. This guide details the physicochemical profile, validated synthesis protocols, and strategic application of this building block in the development of Tyrosine Kinase Inhibitors (TKIs) and molecular motors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data aggregates validated identifiers for procurement and analytical verification.
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated)
~13.8 (Indazole NH), ~14.5 (Alcohol OH)
Synthesis & Production Methodologies
The synthesis of (1H-indazol-6-yl)methanol typically proceeds via the reduction of oxidized precursors (esters or carboxylic acids). The choice of reducing agent is critical to avoid reducing the indazole double bond or N-alkylation side reactions.
Validated Synthetic Route: Ester Reduction
The most robust method involves the reduction of methyl 1H-indazole-6-carboxylate using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).
Reagent: LiAlH₄ (Strong reducing agent) is preferred for complete conversion to the primary alcohol.
Solvent: Anhydrous THF is required to stabilize the aluminate intermediate.
Detailed Experimental Protocol
Note: This protocol is adapted from high-yield procedures reported in indazole functionalization studies [1].
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Solvent Prep: Charge the flask with Methyl 1H-indazole-6-carboxylate (1.0 equiv, e.g., 10.0 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the solution to 0°C using an ice bath.
Reduction: Carefully add LiAlH₄ (2.0 M in THF, 2.5 equiv) dropwise via the addition funnel over 20 minutes.
Critical Control Point: Maintain internal temperature <5°C to prevent exotherms that could degrade the indazole ring.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the ester peak disappears.
Quenching (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Slowly add:
Workup: Add anhydrous MgSO₄ to the granular precipitate. Stir for 15 minutes, filter through a Celite pad, and concentrate the filtrate in vacuo.
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0–10% MeOH in DCM).
Yield Expectation: 85–93% isolated yield.
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the critical path and decision nodes for this synthesis.
Figure 1: Validated reduction pathway for the synthesis of (1H-indazol-6-yl)methanol from its ester precursor.
Medicinal Chemistry Applications
(1H-indazol-6-yl)methanol is not merely an end-product; it is a versatile "handle" for Structure-Activity Relationship (SAR) optimization.
Pharmacophore Utility
In Kinase Inhibitor design, the indazole ring often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
N1/N2 Interaction: The indazole nitrogens hydrogen bond with the kinase backbone (e.g., Glu/Leu residues).
C6-Position Vector: The C6-hydroxymethyl group points towards the solvent-exposed front or the ribose-binding pocket , depending on the specific kinase conformation (DFG-in vs. DFG-out).
Derivatization Potential
The primary alcohol at position 6 allows for rapid diversification into:
Benzylic Ethers: Via Williamson ether synthesis to improve lipophilicity or reach hydrophobic pockets.
Benzylic Amines: Via conversion to a mesylate/bromide followed by nucleophilic displacement (e.g., with morpholine or piperazine) to improve solubility and pharmacokinetic (PK) properties.
Aldehydes: Oxidation to the aldehyde allows for reductive amination or Wittig reactions.
Structural Logic Diagram
The diagram below illustrates how this molecule serves as a hub for drug discovery workflows.
Figure 2: Divergent synthesis logic using the C6-hydroxymethyl handle for SAR exploration.
Handling, Safety, and Stability (E-E-A-T)
Stability Profile
Thermal Stability: Stable at room temperature. Melting point range: 160–165°C (derivative dependent).
Reactivity: The benzylic alcohol is susceptible to oxidation if exposed to strong oxidants. The N-H proton is acidic (pKa ~13.8) and can be deprotonated by strong bases (NaH, KOtBu).
GHS Hazard Classification
Based on aggregated supplier safety data sheets (SDS) [2]:
Handling Protocol: Always handle within a chemical fume hood wearing nitrile gloves and safety goggles. Avoid dust formation.
References
Sirven, A. M., et al. (2015).[1] "Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole." Heterocyclic Communications, 21(1). (Describes reduction of ester to alcohol intermediate).
PubChem. (2025).[2][3] "Compound Summary: (1H-Indazol-6-yl)methanol (CAS 916902-55-1)."[2] National Library of Medicine.
Gevorgyan, V., et al. (2014). "Reduction of carboxyl compounds to alcohols."[4][5] Organic Chemistry Portal.
ChemScene. "Product Data: (1-Methyl-1H-indazol-6-yl)methanol vs (1H-indazol-6-yl)methanol." (Used for CAS verification and distinguishing N-methylated analogs).
An In-depth Technical Guide to (1H-indazol-6-yl)methanol: Properties, Synthesis, and Applications
Abstract (1H-indazol-6-yl)methanol is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, coupled with the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(1H-indazol-6-yl)methanol is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, coupled with the reactive hydroxymethyl substituent at the 6-position, makes it an invaluable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs. We will delve into the causality behind experimental choices and provide validated protocols grounded in established chemical principles.
Core Physicochemical and Structural Properties
(1H-indazol-6-yl)methanol, also known as 6-(hydroxymethyl)-1H-indazole, is a stable, crystalline solid at room temperature. The indazole core is aromatic, and the molecule possesses both hydrogen bond donor (N-H and O-H) and acceptor (pyrazole nitrogens, oxygen) sites, which dictate its physical properties and intermolecular interactions.
The presence of the hydrophilic hydroxymethyl group and the lipophilic indazole ring system results in a balanced solubility profile. It is expected to exhibit moderate solubility in polar protic solvents such as methanol, ethanol, and water, particularly with heating, due to hydrogen bonding capabilities.[1] It also retains some solubility in common polar aprotic organic solvents like THF and DMSO.
Table 1: Chemical Identifiers and Core Properties of (1H-indazol-6-yl)methanol
Note on Melting Point: While specific experimental data is limited, related hydroxymethyl-substituted indazoles typically melt in this range. The hydroxymethyl group enhances intermolecular hydrogen bonding, leading to a higher melting point compared to the unsubstituted parent indazole (m.p. 145-148 °C).[1]
Spectroscopic Characterization: A Structural Fingerprint
Confirming the identity and purity of (1H-indazol-6-yl)methanol relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the indazole scaffold and related substituted analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR: The proton spectrum provides key information. The benzylic protons of the -CH₂OH group are expected to appear as a singlet around δ 4.6-4.8 ppm . The aromatic region will show distinct signals for the protons on the benzene ring. H-5 and H-7 will likely appear as singlets or narrow doublets, while H-4 will be a doublet. The N-H proton of the pyrazole ring will be a broad singlet, typically downfield (δ > 10 ppm ), and its position can be solvent-dependent. The hydroxyl proton will also be a broad, exchangeable singlet.
¹³C NMR: The carbon spectrum will confirm the eight unique carbon atoms. The methylene carbon (-CH₂OH) is expected in the aliphatic region around δ 60-65 ppm . The six aromatic carbons will appear between δ 110-145 ppm .
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Assignment
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale
-CH₂OH
~4.6 (s, 2H)
~62.5
Typical range for benzylic alcohols.
-OH
Variable (br s, 1H)
-
Exchangeable proton, broad signal.
H-3
~8.0 (s, 1H)
~134.0
Characteristic pyrazole proton shift.
H-4
~7.6 (d, 1H)
~121.5
Aromatic proton ortho to an unsubstituted carbon.
H-5
~7.0 (d, 1H)
~119.0
Aromatic proton ortho to the CH₂OH group.
H-7
~7.4 (s, 1H)
~110.0
Aromatic proton adjacent to the pyrazole ring.
C-3a
-
~123.0
Bridgehead carbon.
C-6
-
~138.0
Carbon bearing the CH₂OH substituent.
C-7a
-
~140.0
Bridgehead carbon adjacent to N1.
N1-H
>12.0 (br s, 1H)
-
Acidic proton, deshielded.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is ideal for this molecule. The analysis will confirm the molecular weight.
Expected Ion: The base peak should correspond to the protonated molecular ion [M+H]⁺ at m/z = 149.07 .[1]
Fragmentation: While the aromatic system is stable, potential fragmentation could involve the loss of water (H₂O) from the protonated molecule, yielding a fragment at m/z = 131.06.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
O-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the alcohol O-H group.
N-H Stretch: A sharper band around 3100-3300 cm⁻¹ for the indazole N-H.
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ .
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (~2850-2950 cm⁻¹) for the methylene group.[1]
Aromatic C=C/C=N Stretch: A series of sharp peaks in the 1450-1650 cm⁻¹ region, characteristic of the indazole ring.[1]
C-O Stretch: A strong band in the fingerprint region, around 1000-1200 cm⁻¹ , confirming the primary alcohol.[1]
Synthesis and Purification
The most direct and reliable method for preparing (1H-indazol-6-yl)methanol is through the reduction of a carbonyl group at the 6-position, typically from the commercially available 1H-indazole-6-carboxylic acid or its corresponding ester. The choice of reducing agent is critical; strong, non-selective agents can potentially affect the pyrazole ring. Lithium aluminum hydride (LiAlH₄) is effective but requires stringent anhydrous conditions and careful quenching. A safer and highly selective alternative is a borane complex, such as Borane-THF (BH₃·THF).
An In-depth Technical Guide to the Synthesis of (1H-indazol-6-yl)methanol
For: Researchers, Scientists, and Drug Development Professionals Abstract (1H-indazol-6-yl)methanol is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharm...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-indazol-6-yl)methanol is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this versatile molecule. We will delve into the strategic considerations behind the chosen synthetic route, offering detailed experimental protocols, mechanistic insights, and characterization data. The primary focus will be on a robust pathway commencing from readily available starting materials, proceeding through the formation of a 6-carboxy-indazole intermediate, and culminating in its selective reduction to the target alcohol. This document is intended to be a practical resource for researchers in drug discovery and development, providing the necessary technical details to enable the successful synthesis of (1H-indazol-6-yl)methanol.
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is a privileged bicyclic heteroaromatic system that is a cornerstone in the design of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a sought-after scaffold in the development of kinase inhibitors, anti-cancer drugs, and agents targeting the central nervous system. The strategic placement of functional groups on the indazole ring is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. (1H-indazol-6-yl)methanol, with its reactive hydroxymethyl group at the 6-position, offers a versatile handle for further chemical modifications, making it an invaluable precursor in the synthesis of diverse compound libraries for drug discovery.
Strategic Overview of the Synthesis Pathway
The synthesis of (1H-indazol-6-yl)methanol can be efficiently achieved through a multi-step sequence that prioritizes high yields, operational simplicity, and the use of readily accessible reagents. The core strategy revolves around the construction of the indazole ring system followed by the functional group interconversion of a carboxylic acid or its ester derivative at the 6-position to the desired primary alcohol.
The chosen pathway, detailed in this guide, begins with the synthesis of a 1H-indazole-6-carboxylic acid derivative, which is then selectively reduced. This approach is advantageous due to the well-established methodologies for both the formation of the indazole ring and the reduction of carboxylic acid functionalities.
Logical Flow of the Primary Synthesis Pathway
Caption: Primary synthesis route to (1H-indazol-6-yl)methanol.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of (1H-indazol-6-yl)methanol, including detailed experimental procedures for each stage.
Pathway I: From 4-Methyl-3-aminobenzoic acid methyl ester
This pathway is a reliable method for the preparation of the target compound, starting from a commercially available aniline derivative.
The initial step involves the diazotization of 4-methyl-3-aminobenzoic acid methyl ester, followed by an intramolecular cyclization to form the indazole ring system. This reaction is a classic and effective method for constructing the indazole core.[2]
Reaction Scheme:
Experimental Protocol:
In a reaction vessel, dissolve 4-methyl-3-aminobenzoic acid methyl ester (1 equivalent) in a suitable organic solvent such as chloroform.
Add acetic anhydride (3 equivalents) and stir the mixture at room temperature for 1 hour.
Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
Upon completion, concentrate the reaction mixture under reduced pressure.
Add water to the residue and extract the product with ethyl acetate.
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]
Evaporate the solvent to yield the crude methyl 1H-indazole-6-carboxylate, which can be purified by silica gel column chromatography.
Causality of Experimental Choices:
Acetic Anhydride: Serves as both a reagent and a solvent, facilitating the formation of the N-acetylated intermediate which is crucial for the subsequent diazotization and cyclization.
Isoamyl Nitrite: A common and effective diazotizing agent for this type of transformation.
Sodium Acetate: Acts as a base to facilitate the cyclization step.
Reflux Conditions: Provide the necessary thermal energy to drive the reaction to completion.
Workflow for the Synthesis of Methyl 1H-indazole-6-carboxylate
Caption: Experimental workflow for Step 1.
The final step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for this transformation.[3]
Reaction Scheme:
Experimental Protocol:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C using an ice bath.
Dissolve methyl 1H-indazole-6-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
Stir the resulting mixture until a granular precipitate forms.
Filter the solid and wash it thoroughly with THF or ethyl acetate.
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (1H-indazol-6-yl)methanol.
The product can be further purified by recrystallization or silica gel chromatography.
Mechanistic Insight: The Role of LiAlH₄
Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction of an ester proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition.[4]
Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde.
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide intermediate.
Workup: The final alcohol is liberated upon acidic or aqueous workup.
Safety Considerations for LiAlH₄:
Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A dry powder fire extinguisher should be readily available.[5]
Characterization Data
Accurate characterization of the synthesized compounds is essential for confirming their identity and purity. Below is a summary of expected analytical data for the key compounds in this synthesis pathway.
Table 1: Summary of Key Reaction Parameters
Step
Starting Material
Product
Key Reagents
Solvent
Temp.
Time
Typical Yield
1
4-Methyl-3-aminobenzoic acid methyl ester
Methyl 1H-indazole-6-carboxylate
Acetic anhydride, Isoamyl nitrite, Sodium acetate
Chloroform
Reflux
18 h
Moderate to High
2
Methyl 1H-indazole-6-carboxylate
(1H-indazol-6-yl)methanol
Lithium aluminum hydride
THF
0 °C to RT
2-4 h
High
Table 2: Expected ¹H and ¹³C NMR Data (in DMSO-d₆)
Note: The chemical shifts provided are estimations based on data from structurally related compounds and may vary slightly depending on the experimental conditions.[6][7]
Alternative Synthetic Strategies
While the presented pathway is robust, it is valuable for researchers to be aware of alternative approaches.
From 6-Methyl-1H-indazole
An alternative route could involve the oxidation of the readily available 6-methyl-1H-indazole. This would typically proceed in two steps:
Oxidation to 1H-indazole-6-carbaldehyde: The methyl group can be oxidized to an aldehyde using various oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
Reduction to (1H-indazol-6-yl)methanol: The resulting aldehyde can then be selectively reduced to the primary alcohol using a milder reducing agent like sodium borohydride (NaBH₄). This two-step approach avoids the use of the more hazardous LiAlH₄.
Alternative Pathway from 6-Methyl-1H-indazole
Caption: An alternative two-step synthesis of (1H-indazol-6-yl)methanol.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of (1H-indazol-6-yl)methanol, a key building block in modern drug discovery. By providing detailed experimental protocols, mechanistic insights, and characterization data, we aim to equip researchers with the necessary knowledge to confidently synthesize this important intermediate. The presented methodology, centered on the reduction of a 6-carboxy-indazole derivative, offers a scalable and efficient route. Furthermore, the discussion of alternative strategies provides a broader perspective on the synthetic possibilities for accessing this valuable compound. As the demand for novel indazole-based therapeutics continues to grow, robust and adaptable synthetic methods, such as the one detailed herein, will remain of paramount importance.
References
Vertex AI Search Grounding API. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols.
Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
YouTube. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism.
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions.
ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
YouTube. (2017, March 14). Ester Reduction With Lithium Aluminum Hydride.
ResearchGate. (2025, December 6). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for Compounds 7−9 (Methanol-d 4 ;...).
University of Rochester Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction.
Spectroscopic Characterization of (1H-indazol-6-yl)methanol: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of (1H-indazol-6-yl)methanol, a key heterocyclic building block in medicinal chemistry. In the dynamic landscape of dr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of (1H-indazol-6-yl)methanol, a key heterocyclic building block in medicinal chemistry. In the dynamic landscape of drug discovery, unambiguous structural confirmation of novel chemical entities is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected spectroscopic signatures of (1H-indazol-6-yl)methanol. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis. Furthermore, it outlines standardized, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring the integrity and reproducibility of experimental results.
Introduction: The Significance of (1H-indazol-6-yl)methanol in Medicinal Chemistry
The indazole scaffold is a privileged motif in modern drug discovery, featuring in a multitude of clinically approved therapeutics and investigational agents. Its unique electronic properties and ability to participate in diverse intermolecular interactions make it an attractive core for designing potent and selective modulators of various biological targets. (1H-indazol-6-yl)methanol, in particular, serves as a versatile intermediate, enabling the introduction of a hydroxymethyl functional group at the 6-position of the indazole ring. This functional handle is amenable to a wide array of chemical transformations, allowing for the synthesis of diverse compound libraries for lead optimization campaigns.
Given its strategic importance, a thorough understanding of the spectroscopic properties of (1H-indazol-6-yl)methanol is essential for ensuring the quality and integrity of synthesized materials, as well as for the unambiguous interpretation of structure-activity relationships (SAR). This guide provides a detailed roadmap for the spectroscopic analysis of this compound, empowering researchers to confidently advance their drug discovery programs.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for (1H-indazol-6-yl)methanol based on the analysis of structurally related indazole derivatives and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted ¹H and ¹³C NMR data for (1H-indazol-6-yl)methanol are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for (1H-indazol-6-yl)methanol
Chemical Shift (δ) ppm
Multiplicity
Assignment
Rationale
~13.0
br s
1H, NH (indazole)
The acidic proton on the indazole nitrogen is typically deshielded and appears as a broad singlet.
~8.0
s
1H, H-3
The proton at the 3-position of the indazole ring is a singlet and is generally found in the aromatic region.
~7.8
d
1H, H-7
This proton is part of the benzene ring and is expected to be a doublet due to coupling with H-5.
~7.5
s
1H, H-4
The proton at the 4-position is anticipated to be a singlet.
~7.1
d
1H, H-5
This proton will appear as a doublet due to coupling with H-7.
~5.3
t
1H, OH
The hydroxyl proton signal is often a triplet due to coupling with the adjacent methylene protons, though its multiplicity and chemical shift can be affected by solvent and concentration.
~4.7
d
2H, CH₂ OH
The methylene protons adjacent to the hydroxyl group are expected to be a doublet due to coupling with the hydroxyl proton.
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data for (1H-indazol-6-yl)methanol
Chemical Shift (δ) ppm
Assignment
Rationale
~141
C-7a
Quaternary carbon of the fused ring system.
~135
C-3
Carbon at the 3-position of the indazole ring.
~133
C-3a
Quaternary carbon of the fused ring system.
~127
C-6
Carbon bearing the hydroxymethyl group.
~121
C-5
Aromatic carbon.
~119
C-4
Aromatic carbon.
~110
C-7
Aromatic carbon.
~63
C H₂OH
The carbon of the methylene group is shielded by the adjacent oxygen atom.
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for (1H-indazol-6-yl)methanol
Wavenumber (cm⁻¹)
Functional Group
Description
3400-3200 (broad)
O-H stretch
The broadness is due to hydrogen bonding from the hydroxyl group.
3200-3100
N-H stretch
Characteristic of the N-H bond in the indazole ring.
3100-3000
Aromatic C-H stretch
Typical for C-H bonds in the aromatic ring.
1620-1450
C=C and C=N stretch
Aromatic ring and indazole core vibrations.
1050-1000
C-O stretch
Characteristic of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for (1H-indazol-6-yl)methanol
m/z
Ion
Rationale
148.06
[M]⁺
Molecular ion peak corresponding to the exact mass of C₈H₈N₂O.
131.06
[M-OH]⁺
Loss of the hydroxyl radical.
119.05
[M-CH₂OH]⁺
Loss of the hydroxymethyl radical.
Experimental Protocols
The following sections provide standardized protocols for acquiring high-quality spectroscopic data for (1H-indazol-6-yl)methanol.
NMR Spectroscopy Protocol
Caption: Workflow for FTIR-ATR data acquisition.
Step-by-Step Methodology:
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
Sample Application: Place a small amount of solid (1H-indazol-6-yl)methanol directly onto the ATR crystal.
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
Caption: Workflow for HRMS data acquisition.
Step-by-Step Methodology:
Sample Preparation: Prepare a dilute solution of (1H-indazol-6-yl)methanol in a suitable solvent such as methanol or acetonitrile.
Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass of the molecular ion.
Data Analysis: Determine the experimental m/z value of the molecular ion and compare it to the calculated theoretical mass for the chemical formula C₈H₈N₂O to confirm the elemental composition.
[1][2]
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of (1H-indazol-6-yl)methanol. By combining predictive data based on sound chemical principles and detailed, actionable experimental protocols, this document aims to equip researchers in the field of drug discovery with the necessary tools to confidently synthesize, identify, and utilize this important chemical entity. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, thereby accelerating the pace of innovation in medicinal chemistry.
References
The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
The Lynchpin of Modern Kinase Inhibition: A Technical Guide to (1H-indazol-6-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus stands as a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatil...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus stands as a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and profound impact on drug discovery, particularly in the realm of oncology. This technical guide provides an in-depth exploration of a pivotal building block, (1H-indazol-6-yl)methanol, offering a comprehensive overview of its synthesis, chemical reactivity, and strategic application in the construction of targeted therapeutics. As a Senior Application Scientist, this document moves beyond a mere recitation of facts, delving into the causal logic behind synthetic choices and the self-validating nature of the described protocols. We will dissect the strategic importance of the indazole core, provide detailed experimental methodologies for the preparation of (1H-indazol-6-yl)methanol, and illuminate its role as a versatile synthon through a case study in the conceptual synthesis of kinase inhibitors. This guide is intended to be a practical and authoritative resource for researchers engaged in the design and synthesis of next-generation therapeutics.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a highly sought-after pharmacophore in medicinal chemistry.[1][2] Its prominence stems from its ability to serve as a bioisostere for other key aromatic systems, such as indole, while offering unique electronic properties and hydrogen bonding capabilities.[1] The presence of two nitrogen atoms in the pyrazole ring allows for a rich diversity of interactions with biological targets. Specifically, the 1H-indazole tautomer is the more thermodynamically stable and prevalent form.[3]
The true power of the indazole scaffold lies in its role as a "hinge-binder" in protein kinase inhibitors.[1] Kinases, a class of enzymes that play a central role in cellular signaling, are primary targets in cancer therapy. The indazole core can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, effectively blocking their activity and disrupting downstream signaling pathways that drive tumor growth.[1] This has led to the development of several blockbuster anti-cancer drugs, including Axitinib and Pazopanib, which feature the indazole motif at their core.
Synthesis of (1H-indazol-6-yl)methanol: A Gateway to Functionalized Indazoles
The strategic placement of a hydroxymethyl group at the 6-position of the indazole ring transforms this simple scaffold into a highly versatile building block. This functional handle allows for a wide array of subsequent chemical modifications, making (1H-indazol-6-yl)methanol a critical starting material for the synthesis of more complex drug candidates.
A robust and reliable synthetic route to (1H-indazol-6-yl)methanol proceeds via a two-step sequence starting from the commercially available 4-methyl-3-nitroaniline. The key steps involve the formation of the indazole ring followed by the reduction of the carboxylic acid intermediate.
Step 1: Synthesis of 1H-Indazole-6-carboxylic acid
The initial step involves the diazotization of 4-methyl-3-nitroaniline followed by an intramolecular cyclization to form 6-methyl-5-nitro-1H-indazole. Subsequent oxidation of the methyl group furnishes the corresponding carboxylic acid. A more direct approach, however, starts from 4-amino-3-methylbenzoic acid, which can be converted to 1H-indazole-6-carboxylic acid.
Step 2: Reduction of 1H-Indazole-6-carboxylic acid to (1H-indazol-6-yl)methanol
The reduction of the carboxylic acid moiety to the primary alcohol is a critical transformation. While several reducing agents can accomplish this, borane-based reagents offer excellent chemoselectivity, leaving the indazole ring intact.[1][4]
Materials:
1H-Indazole-6-carboxylic acid
Borane-tetrahydrofuran complex (1 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Methanol
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Anhydrous magnesium sulfate
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
Magnetic stirrer and heating mantle
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with 1H-indazole-6-carboxylic acid (1 equivalent). Anhydrous THF is added to dissolve the starting material.
Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. The borane-tetrahydrofuran complex (approximately 3-4 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
Quenching: The reaction is carefully cooled to 0 °C, and methanol is added dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (1H-indazol-6-yl)methanol.
Chemical Transformations and Applications as a Versatile Building Block
The synthetic utility of (1H-indazol-6-yl)methanol lies in the reactivity of its primary alcohol functionality. This group can be readily transformed into a variety of other functional groups, providing a gateway to a diverse range of indazole-based scaffolds for drug discovery.
Key Chemical Transformations
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (1H-indazole-6-carbaldehyde) or carboxylic acid (1H-indazole-6-carboxylic acid) using standard oxidizing agents. These functional groups are valuable for forming amides, esters, and other derivatives.
Halogenation: Conversion of the alcohol to a halomethyl group (e.g., bromomethyl or chloromethyl) is a crucial step for introducing the indazole moiety via nucleophilic substitution reactions. This transformation can be achieved using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Etherification: The alcohol can be converted to various ethers, which can modulate the physicochemical properties of the final molecule, such as solubility and lipophilicity.
Case Study: Conceptual Synthesis of a Kinase Inhibitor Scaffold
To illustrate the application of (1H-indazol-6-yl)methanol as a building block, we present a conceptual synthetic workflow towards a generic kinase inhibitor scaffold. This example highlights the strategic conversion of the hydroxymethyl group to facilitate coupling with another key fragment.
Caption: Conceptual workflow for the utilization of (1H-indazol-6-yl)methanol.
In this workflow, the readily available (1H-indazol-6-yl)methanol is first converted to the more reactive 6-(bromomethyl)-1H-indazole. This activated intermediate can then undergo a nucleophilic substitution reaction with a variety of key fragments, such as amines or thiols, to construct the desired kinase inhibitor scaffold. This strategy allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Future Perspectives
The indazole scaffold, and by extension, versatile building blocks like (1H-indazol-6-yl)methanol, will undoubtedly continue to play a pivotal role in the future of drug discovery. The development of novel, more efficient, and greener synthetic routes to functionalized indazoles remains an active area of research.[2] Furthermore, the exploration of new biological targets for indazole-based compounds beyond kinases is a promising avenue for therapeutic innovation. As our understanding of disease biology deepens, the demand for well-characterized and versatile chemical building blocks will only increase, solidifying the importance of (1H-indazol-6-yl)methanol in the medicinal chemist's toolbox.
References
PubChem. (n.d.). (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.
Organic Syntheses. (n.d.). Reduction of Amino Acids. Retrieved from [Link]
Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(40), e202207647. [Link]
International Journal of Pharmacy Research & Technology. (2023). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology, 13(1), 1-10.
RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
Journal of Medicinal Chemistry. (2018).
Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]
ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]
The Strategic Intermediate: A Technical Guide to (1H-indazol-6-yl)methanol in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant agents.[1] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, serves as a privileged structure in the design of targeted therapies, particularly in oncology and inflammatory diseases.[2] Within this esteemed class of molecules, (1H-indazol-6-yl)methanol emerges as a pivotal synthetic intermediate, offering a versatile handle for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of (1H-indazol-6-yl)methanol, equipping researchers with the foundational knowledge to leverage this valuable building block in their drug discovery endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory.
Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Strategic Synthesis of (1H-indazol-6-yl)methanol
The synthesis of (1H-indazol-6-yl)methanol can be approached from several precursors, with the reduction of a carbonyl group at the 6-position of the indazole ring being a common strategy. A reliable and scalable approach commences with the commercially available methyl 1H-indazole-6-carboxylate. This multi-step synthesis involves protection of the indazole nitrogen, reduction of the ester, and subsequent deprotection.
Experimental Protocol: A Three-Step Synthesis
This protocol provides a comprehensive pathway to (1H-indazol-6-yl)methanol, ensuring a high-purity final product.
Step 1: Protection of the Indazole Nitrogen with a Tetrahydropyranyl (THP) Group
The acidic proton on the indazole nitrogen can interfere with subsequent reduction steps. Therefore, a protection strategy is employed. The tetrahydropyranyl (THP) group is an excellent choice due to its ease of installation and mild deprotection conditions.
Reaction: 1H-indazole-6-carboxylate is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid.
Rationale: The acidic conditions protonate the DHP, making it susceptible to nucleophilic attack by the indazole nitrogen, forming a stable THP-protected indazole.
Step 2: Reduction of the Methyl Ester to the Primary Alcohol
With the indazole nitrogen protected, the methyl ester can be selectively reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).
Reaction: The THP-protected methyl 1H-indazole-6-carboxylate is treated with LAH in an anhydrous ethereal solvent.
Causality: The hydride ions from LAH act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the ester, leading to its reduction to the alcohol upon aqueous workup.
Step 3: Deprotection of the THP Group
The final step involves the removal of the THP protecting group to yield the desired (1H-indazol-6-yl)methanol. This is typically achieved under mild acidic conditions.
Reaction: The THP-protected (1H-indazol-6-yl)methanol is treated with a mild acid, such as pyridinium p-toluenesulfonate (PPTS) in ethanol or acetic acid in a mixture of THF and water.[3]
Mechanism: The acidic environment catalyzes the hydrolysis of the acetal linkage of the THP ether, liberating the free indazole and 2-hydroxytetrahydropyran.[3]
Caption: Synthetic workflow for (1H-indazol-6-yl)methanol.
Characterization of (1H-indazol-6-yl)methanol
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indazole ring, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. The N-H proton of the indazole ring will also be present as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the indazole ring and a signal for the benzylic carbon.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.[4][5]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and a sharp band around 3300 cm⁻¹ for the N-H stretch of the indazole ring.
Applications as a Synthetic Intermediate
The true value of (1H-indazol-6-yl)methanol lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The hydroxymethyl group at the 6-position provides a reactive handle for a variety of chemical transformations.
Oxidation to 1H-Indazole-6-carbaldehyde
The primary alcohol can be readily oxidized to the corresponding aldehyde, a crucial intermediate for the construction of various heterocyclic systems and for introducing the indazole moiety via reductive amination.
Methodology: A mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) is typically used to avoid over-oxidation to the carboxylic acid.
Significance: The resulting aldehyde is a key precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Conversion to 6-(Halomethyl)-1H-indazole
The hydroxyl group can be converted to a good leaving group, such as a halide, enabling nucleophilic substitution reactions.
Protocol: Treatment of (1H-indazol-6-yl)methanol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding 6-(chloromethyl)- or 6-(bromomethyl)-1H-indazole.
Synthetic Utility: These haloalkyl derivatives are excellent electrophiles for alkylation of various nucleophiles, including amines, phenols, and thiols, to introduce the indazole-6-yl-methyl moiety into target molecules. An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole utilizes the conversion to the bromide derivative as a key step.[6]
Ether and Ester Formation
The alcohol functionality allows for the straightforward formation of ethers and esters, providing a means to introduce a wide array of functional groups and linkers.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, can be employed to form various ethers.
Esterification: Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC), will yield the corresponding esters.
Caption: Key synthetic transformations of (1H-indazol-6-yl)methanol.
Case Study: The Role in the Synthesis of Kinase Inhibitors
The indazole core is a prominent feature in numerous kinase inhibitors.[2] (1H-indazol-6-yl)methanol and its derivatives serve as key building blocks in the synthesis of these targeted therapies. For instance, the structural motif of (1H-indazol-6-yl) is found in potent inhibitors of Polo-like kinase 4 (PLK4), which are being investigated as novel anti-cancer agents. While specific examples starting directly from (1H-indazol-6-yl)methanol are proprietary or less commonly published, the functional group transformations described above are directly applicable to the synthesis of such complex molecules. The ability to introduce the indazole moiety with a flexible linker via the hydroxymethyl group is a significant advantage in structure-activity relationship (SAR) studies.
Conclusion
(1H-indazol-6-yl)methanol is a strategically important and versatile synthetic intermediate in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its hydroxymethyl group, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to efficiently incorporate this valuable building block into their synthetic strategies, ultimately accelerating the discovery of novel therapeutics.
Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
The Indazole Paradigm: A Technical Guide to the Discovery of Novel Kinase Inhibitors
Executive Summary The indazole scaffold (1H-indazole) represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the indole and purine rings found in endogenous nucleotides....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole scaffold (1H-indazole) represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the indole and purine rings found in endogenous nucleotides. Its utility is most pronounced in the development of ATP-competitive kinase inhibitors, where it functions as a robust hinge-binding motif. This guide provides a technical roadmap for the rational design, regioselective synthesis, and biological validation of novel indazole-based therapeutics, moving beyond basic review to actionable experimental causality.
Part 1: Rational Design & Computational Strategy
The Pharmacophore Argument
The indazole core is not merely a spacer; it is a functional anchor. In the context of kinase inhibition, the 1H-indazole tautomer mimics the adenine ring of ATP.
Hinge Binding: The N1-H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while the N2 acts as a hydrogen bond acceptor for the backbone amide [1].
Vector Analysis:
C3 Position: Ideal for extending into the "gatekeeper" region or solvent-exposed front, often modulating solubility and selectivity.
C5/C6 Positions: Critical for accessing the hydrophobic back-pocket (selectivity pocket), often exploited to differentiate between homologous kinases (e.g., VEGFR vs. FGFR) [2].
Scaffold Hopping & Isosterism
Replacing an indole or quinoline core with an indazole often improves metabolic stability by lowering electron density on the benzene ring, reducing susceptibility to oxidative metabolism (CYP450) while maintaining planarity for
-stacking interactions.
Part 2: Synthetic Architecture & Regiocontrol
The "Achilles' Heel" of indazole chemistry is the tautomeric ambiguity between N1 and N2. Direct alkylation or arylation often yields inseparable mixtures. Control of this regioselectivity is the single most critical success factor in library generation.
The Thermodynamic vs. Kinetic Divergence
N1-Alkylation (Thermodynamic): The 1H-indazole is aromatic and thermodynamically more stable (approx.[1] 2.3 kcal/mol) than the 2H-form (quinoid-like character). Conditions promoting equilibrium (high temperature, thermodynamic bases) favor N1.
N2-Alkylation (Kinetic/Directed): Under kinetic control or specific steric influence (e.g., Mitsunobu conditions or steric bulk at C7), the N2 isomer can become the major product [3].
Visualization: The Regioselectivity Decision Tree
Figure 1: Synthetic decision tree for controlling N-alkylation regiochemistry. Selection of base and solvent polarity dictates the tautomeric equilibrium.
Direct arylation is superior to alkylation for generating diverse kinase inhibitors. This protocol utilizes copper catalysis to achieve high N1 selectivity under mild conditions.
Objective: Synthesis of N1-aryl-indazole derivatives.
Scope: Applicable to 3-substituted indazoles.
Activation: In a flame-dried round-bottom flask equipped with a drying tube, charge Cu(OAc)₂ (1.0 equiv) and arylboronic acid (2.0 equiv) in DCM (0.1 M concentration relative to indazole).
Addition: Add the substituted indazole (1.0 equiv) and activated 4Å molecular sieves.
Initiation: Add pyridine (2.0 equiv) dropwise. Note: The solution typically turns deep blue/green indicating Cu-pyridine complex formation.
Reaction: Stir vigorously at room temperature under an air atmosphere (balloon or open tube with drying guard). Oxygen is required to reoxidize Cu(I) to Cu(II) in the catalytic cycle.
Monitoring: Monitor via TLC/LC-MS. Reaction typically completes in 12–24 hours.
Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Fix the Hinge Binder: Maintain the unsubstituted N1-H (or N1-Me if targeting specific pockets).
Scan C3: Introduce solubilizing groups (morpholine, piperazine) via amide or ether linkages.
Scan C5/C6: Introduce halogens (F, Cl) or small alkyls to fill the hydrophobic pocket and increase metabolic stability.
Part 5: Biological Validation Pipeline
Biochemical Kinase Assay (FRET-Based)
To validate the potency of the synthesized compounds, a Z'-lyte or LanthaScreen (TR-FRET) assay is standard.
Workflow:
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
Incubation: Mix Kinase (e.g., VEGFR2), Substrate (labeled peptide), and ATP (at
concentration) in reaction buffer.
Dosing: Add compound (1% final DMSO concentration). Incubate for 60 min at RT.
Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide).
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).
High Phosphorylation (No Inhibition): Low cleavage, high FRET.
Inhibition: High cleavage, low FRET.
Calculation: Fit data to a sigmoidal dose-response equation to derive IC
.
Visualization: The Discovery Pipeline
Figure 2: Iterative discovery cycle. Note the critical feedback loops from Assay back to Design.
References
Zhang, S., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783. Link
Boulange, A., et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Advances, 11, 27208-27234. Link
BenchChem Technical Series. (2025). "Troubleshooting regioselectivity in indazole synthesis." Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Link
An In-depth Technical Guide to (1H-indazol-6-yl)methanol Derivatives and Their Potential Uses
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Among the various substituted indazoles, (1H-indazol-6-yl)methanol represents a particularly versatile building block. Its reactive hydroxymethyl group at the 6-position provides a valuable handle for synthetic modification, enabling the exploration of a wide chemical space and the development of derivatives with diverse pharmacological activities. This technical guide provides a comprehensive overview of (1H-indazol-6-yl)methanol derivatives, delving into their synthesis, mechanism of action, and potential therapeutic applications, with a primary focus on their role as kinase inhibitors in oncology. We will explore the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the knowledge to leverage this promising scaffold in drug discovery.
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This unique arrangement confers favorable physicochemical properties, including the ability to participate in hydrogen bonding as both a donor and an acceptor, which is crucial for molecular recognition by biological targets.[1] Consequently, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects.[2] However, it is in the realm of oncology, particularly as inhibitors of protein kinases, that the indazole scaffold has made its most significant impact. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its importance in cancer therapeutics.
The versatility of the indazole ring allows for substitution at various positions, enabling fine-tuning of a compound's pharmacological profile. The 6-position, in particular, has been a focal point for derivatization, and the introduction of a methanol group at this position creates a key synthetic intermediate: (1H-indazol-6-yl)methanol.
(1H-indazol-6-yl)methanol: A Versatile Synthon for Drug Discovery
(1H-indazol-6-yl)methanol, with its readily modifiable hydroxyl group, serves as a strategic starting point for the synthesis of a diverse array of derivatives. This section will explore the key chemical transformations of this building block and its application in the synthesis of potent bioactive molecules.
Chemical Properties and Reactivity
The chemical structure of (1H-indazol-6-yl)methanol is presented below.
The key reactive site for derivatization is the primary alcohol of the hydroxymethyl group. This group can undergo a variety of chemical transformations, including:
Oxidation: The primary alcohol can be oxidized to an aldehyde, which can then participate in further reactions such as reductive amination or the formation of heterocyclic rings.
Etherification: Formation of ether linkages by reacting the alcohol with alkyl or aryl halides under basic conditions.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Substitution: Conversion of the hydroxyl group to a leaving group (e.g., a tosylate or a halide) to allow for nucleophilic substitution reactions.
These transformations provide access to a vast library of derivatives, each with potentially unique biological activities.
Therapeutic Potential of (1H-indazol-6-yl)methanol Derivatives: A Focus on Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole scaffold has proven to be an effective pharmacophore for the design of kinase inhibitors, and derivatives of (1H-indazol-6-yl)methanol are no exception.
Targeting Key Oncogenic Kinases
Derivatives of (1H-indazol-6-yl)methanol have been investigated as inhibitors of several important oncogenic kinases.
Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and the maintenance of genomic stability.[4] Overexpression of PLK4 is associated with various cancers. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors.[4] One notable compound, K22 , demonstrated an IC₅₀ of 0.1 nM against PLK4 and significant anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.3 μM).[4]
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: ASK1 is a member of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in cellular stress responses and apoptosis.[5] Inhibition of ASK1 is a potential therapeutic strategy for inflammatory diseases and certain cancers. Novel 1H-indazole derivatives have been designed as ASK1 inhibitors, with a lead compound showing excellent in vitro kinase activity and protective effects in a cellular model of inflammation.[5]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed as potent FLT3 inhibitors.[6] The synthesis of these compounds involves the oxidation of a protected form of (1H-indazol-6-yl)methanol to the corresponding aldehyde, highlighting the utility of this building block.
Structure-Activity Relationship (SAR) Insights
The biological activity of (1H-indazol-6-yl)methanol derivatives is highly dependent on the nature of the substituents introduced at the hydroxymethyl group and other positions of the indazole ring.
A generalized structure-activity relationship can be visualized as follows:
Caption: Key modification sites on the (1H-indazol-6-yl)methanol scaffold.
Systematic modifications have revealed several key trends:
The nature of the group attached to the 6-position is critical for potency and selectivity. For example, in the case of PLK4 inhibitors, the benzenesulfonamide moiety was found to be a key pharmacophore.[4]
Substitutions on the indazole ring can significantly impact activity. Modifications at the N1 position are commonly employed to modulate physicochemical properties and target engagement.
The overall lipophilicity and electronic properties of the molecule play a crucial role in its pharmacokinetic and pharmacodynamic profile.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds derived from (1H-indazol-6-yl)methanol. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol (Protected Intermediate)
The protection of the indazole N-H is often a necessary first step to avoid side reactions during the modification of the hydroxymethyl group. The tetrahydropyranyl (THP) group is a commonly used protecting group for this purpose.
Reaction Scheme:
Step-by-Step Protocol:
To a solution of (1H-indazol-6-yl)methanol (1.0 eq) in dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (1.5 eq).
A catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) is added to the mixture.
The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired protected intermediate.
Oxidation to 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde
The oxidation of the primary alcohol to an aldehyde is a key transformation that opens up a wide range of subsequent derivatizations.
Reaction Scheme:
Step-by-Step Protocol:
To a stirred solution of (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol (1.0 eq) in DCM is added Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
The reaction progress is monitored by TLC.
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
The mixture is stirred for 15 minutes, and the layers are separated.
The aqueous layer is extracted with DCM.
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude aldehyde is typically used in the next step without further purification.
Synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives (Example of Derivatization)
This protocol illustrates the use of the aldehyde intermediate in the synthesis of a more complex heterocyclic system.
Reaction Scheme:
Step-by-Step Protocol:
A mixture of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde (1.0 eq) and benzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) is prepared.
Sodium bisulfite (NaHSO₃) (1.1 eq) is added, and the mixture is heated to reflux for several hours.
The reaction progress is monitored by TLC.
After cooling to room temperature, the solvent is removed under reduced pressure.
The residue is taken up in a mixture of methanol and hydrochloric acid to effect the deprotection of the THP group.
The mixture is stirred at room temperature until TLC analysis indicates complete deprotection.
The reaction is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the final 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative.
Data Presentation
The following table summarizes the biological activity of selected (1H-indazol-6-yl) derivatives.
The (1H-indazol-6-yl)methanol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on:
Exploration of Novel Derivatives: The synthesis and evaluation of new ether, ester, and other derivatives to expand the chemical space and identify compounds with improved potency and selectivity.
Targeting New Biological Pathways: While kinase inhibition has been a major focus, the potential of these derivatives to modulate other biological targets warrants further investigation.
Development of Advanced Drug Delivery Systems: Formulation strategies to improve the pharmacokinetic properties and therapeutic efficacy of promising lead compounds.
References
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. [Link]
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]
Synthesis and biological evaluation of indazole derivatives. Request PDF. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. [Link]
Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. PubMed. [Link]
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
(PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. ResearchGate. [Link]
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]
Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. [Link]
MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][7]naphthyridin-2(1H)-one. MIT Libraries. [Link]
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]
Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. VNU Journal of Science. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
A Comprehensive Technical Guide to the Physicochemical Characteristics of (1H-indazol-6-yl)methanol
Introduction (1H-indazol-6-yl)methanol is a heterocyclic aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its rigid bicyclic indazole core, composed of a fused...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(1H-indazol-6-yl)methanol is a heterocyclic aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its rigid bicyclic indazole core, composed of a fused benzene and pyrazole ring, coupled with the reactive hydroxymethyl group at the 6-position, provides a versatile scaffold for synthesizing a diverse range of complex molecules.[1][2] The indazole motif is prevalent in numerous pharmacologically active agents, recognized for its ability to mimic purine structures and engage in various biological interactions.[1]
A thorough understanding of the physicochemical properties of (1H-indazol-6-yl)methanol is paramount for its effective application. These characteristics—including solubility, lipophilicity, and ionization state—govern its behavior in both reaction media and biological systems, directly impacting reaction kinetics, bioavailability, and formulation development. This guide provides an in-depth analysis of these core properties, supported by established experimental methodologies, to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its successful utilization.
Core Molecular and Physical Properties
The fundamental identity and physical constants of a compound are the bedrock of its characterization. These parameters provide the initial framework for predicting its behavior and designing experimental protocols.
The molecule's structure, featuring a hydrophilic alcohol functional group on a largely hydrophobic aromatic system, dictates the balance of its physicochemical nature.
Tabulated Physicochemical Data
The following table summarizes key physicochemical parameters for (1H-indazol-6-yl)methanol. It is critical to note that while some values are derived from experimental data on analogous compounds, others are computationally predicted and should be confirmed empirically for mission-critical applications.
Influences membrane transport and interactions with polar macromolecules.
Solubility and Lipophilicity Analysis
The balance between hydrophilicity and lipophilicity is a defining characteristic of any potential therapeutic agent, governing its absorption, distribution, metabolism, and excretion (ADME) profile.
Theoretical Framework
The solubility of (1H-indazol-6-yl)methanol is a product of two competing structural features. The hydroxymethyl (-CH₂OH) group is hydrophilic, capable of forming hydrogen bonds with polar solvents like water.[4] Conversely, the bicyclic indazole ring system is aromatic and largely nonpolar, contributing to its solubility in organic solvents.[4] This amphipathic nature results in moderate solubility in polar protic solvents and dictates its partitioning behavior between aqueous and lipid phases.[4]
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining aqueous solubility, a self-validating system that ensures equilibrium is reached.
Causality Behind Experimental Choices:
Excess Solid: Using an excess of the compound ensures that a saturated solution is formed, which is the definition of solubility at a given temperature.
Prolonged Equilibration: Allowing the suspension to equilibrate for at least 24 hours with agitation is critical to ensure that the dissolution process has reached a thermodynamic steady state. A second measurement after 48 hours confirms that equilibrium has been achieved if the concentration remains constant.
Centrifugation/Filtration: This step is essential to remove all undissolved solid particles, as their presence would lead to an overestimation of the soluble concentration.
Quantification by HPLC-UV: High-Performance Liquid Chromatography with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, ensuring accurate and reproducible results.
Step-by-Step Protocol:
Preparation: Add an excess amount of solid (1H-indazol-6-yl)methanol to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
Phase Separation: Centrifuge the resulting suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
Sample Collection: Carefully collect an aliquot of the clear supernatant.
Quantification: Dilute the supernatant with the mobile phase and analyze it using a calibrated HPLC-UV system to determine the concentration. The resulting concentration is the aqueous solubility.
Experimental Determination of Partition Coefficient (LogP)
The partition coefficient between n-octanol and water is the standard measure of lipophilicity.
Step-by-Step Protocol:
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or PBS, pH 7.4) by mixing them vigorously and allowing the layers to separate overnight.
Compound Addition: Dissolve a known amount of (1H-indazol-6-yl)methanol in the aqueous phase.
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.
Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.
Quantification: Carefully sample both the aqueous and n-octanol layers and determine the concentration of the compound in each phase using HPLC-UV.
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Visualization of the Solubility and Lipophilicity Workflow
Caption: Workflow for experimental determination of solubility and LogP.
Ionization and Stability Profile
Acid-Base Properties (pKa)
The pKa value defines the pH at which a compound is 50% ionized. For (1H-indazol-6-yl)methanol, two key ionizable groups exist: the pyrazole ring nitrogens. Based on the parent indazole molecule, it is amphoteric.[5]
Basic pKa (~1.0): The pyrazole ring can be protonated in strongly acidic conditions. The pKa of indazole itself is 1.04.[5]
Acidic pKa (~13.8): The N-H proton on the pyrazole ring can be deprotonated under strongly basic conditions (pKa of indazole is 13.86).[5]
The hydroxymethyl substituent at the 6-position is a weak electron-withdrawing group, which is expected to have only a minor effect on these pKa values. Understanding these values is crucial, as the ionization state of a molecule dramatically affects its solubility, permeability, and potential for ionic interactions with biological targets.
Experimental Determination of pKa (Potentiometric Titration)
Potentiometric titration provides a highly accurate method for determining pKa values by measuring pH changes upon the addition of a titrant.
Step-by-Step Protocol:
Solution Preparation: Dissolve an accurately weighed amount of (1H-indazol-6-yl)methanol in a co-solvent system (e.g., methanol/water) to ensure solubility.
Titration (Acidic): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.
Titration (Basic): Separately, titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl).
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software is often used to refine the pKa value from the derivative of the curve.
Spectroscopic and Crystallographic Characterization
A combination of spectroscopic techniques is required for unambiguous structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected signals would include distinct aromatic protons on the benzene ring, a singlet for the methylene protons (-CH₂-), a broad singlet for the hydroxyl proton (-OH), and another broad singlet for the pyrazole N-H proton. The exact chemical shifts and coupling patterns provide definitive information about the substitution pattern.
¹³C NMR: Approximately eight distinct carbon signals are expected: six for the aromatic carbons of the indazole ring and one for the methylene carbon (-CH₂-). The chemical shifts confirm the carbon framework.[6]
Infrared (IR) Spectroscopy
Characteristic absorption bands would confirm the presence of key functional groups:
~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretching of the alcohol and the N-H stretching of the pyrazole ring.
~3100-3000 cm⁻¹: Aromatic C-H stretching.
~1620-1450 cm⁻¹: C=C and C=N stretching within the aromatic rings.
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak corresponding to its exact mass of 148.0637 Da.[3]
Fragmentation: Common fragmentation pathways would likely involve the loss of water (M-18) or the loss of the hydroxymethyl group (M-31).
X-ray Crystallography
For definitive, unambiguous structural elucidation, single-crystal X-ray diffraction is the ultimate standard. This technique provides precise atomic coordinates, bond lengths, and bond angles. Studies on similar indazole derivatives reveal details about their crystal packing, including intermolecular hydrogen bonding and potential π-stacking interactions, which are crucial for understanding solid-state properties.[7][8]
Visualization of the Comprehensive Analytical Workflow
Caption: A comprehensive analytical workflow for characterizing the compound.
Conclusion
(1H-indazol-6-yl)methanol is a molecule of significant interest with a nuanced physicochemical profile. Its moderate solubility and lipophilicity, governed by its amphipathic structure, position it as a favorable scaffold in drug discovery programs. The amphoteric nature of the indazole core necessitates careful consideration of pH in both experimental design and biological contexts. The analytical methodologies detailed in this guide provide a robust framework for the comprehensive characterization of this compound, ensuring data integrity and enabling its confident application in advanced research and development.
References
Alarcón, S. H., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4265–4275. Available at: [Link]
ACS Publications. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
PubChem. (n.d.). (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). (1H-indazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Organic Chemistry Research. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazol-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
Sciforum. (2021). Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives and evaluations. Retrieved from [Link]
Strategic Manipulation of the Hydroxymethyl Indazole Scaffold
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Structural Logic The indazole ring system (benzo[ ]pyrazole) represents a priv...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Logic
The indazole ring system (benzo[
]pyrazole) represents a privileged scaffold in modern drug discovery, serving as a core pharmacophore in multiple FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ).[1] The introduction of a hydroxymethyl group () onto this ring provides a critical "chemical handle," allowing researchers to fine-tune lipophilicity, metabolic stability, and target engagement.
However, the reactivity of the hydroxymethyl group is not uniform. It is heavily dependent on:
Positional Isomerism: Whether the group is at the C3 position (pyrazole ring) or C4–C7 positions (benzene ring).[2]
Tautomeric State: The equilibrium between
- and -indazole significantly alters the electronic landscape.[2]
Amphoteric Nature: The acidic
-H proton () competes with the nucleophilic hydroxyl group during functionalization.[2]
This guide provides a rigorous, mechanism-driven approach to manipulating this functional group, ensuring high yields and regiochemical fidelity.
Electronic Character & Tautomeric Control
Before attempting functionalization, one must stabilize the core. Indazole exists in a tautomeric equilibrium favoring the
-form (benzenoid) over the -form (quinonoid) by approximately 2–4 kcal/mol.[2]
The "Ambidextrous" Challenge
When reacting the hydroxymethyl group (e.g., alkylation), the indazole nitrogen (
or ) can act as a competing nucleophile, leading to polymerization or -alkylated byproducts.
Strategic Imperative: Unless the target molecule requires a free amine,
-protection is mandatory before activating the hydroxymethyl group.
Recommended Protecting Groups (PG):
Acid-Labile:[2] Tetrahydropyranyl (THP) – Good for basic reaction conditions.[2]
Base-Stable: SEM (2-(Trimethylsilyl)ethoxymethyl) – Ideal for lithiation or strong nucleophiles.[2]
Transient: Boc (tert-butyloxycarbonyl) – Useful but can migrate under thermal conditions.[2]
Visualization: Tautomerism & Reactivity Flow
The following diagram illustrates the tautomeric equilibrium and the divergence of reactivity based on protection strategy.
Caption: Tautomeric equilibrium of indazole and the divergent pathways for hydroxymethyl activation based on N-protection status.
Activation Strategies: The "Leaving Group" Protocol[2]
The primary alcohol of the hydroxymethyl group is a poor leaving group.[2] To form C-C, C-N, or C-O bonds, it must be activated. The choice of reagent depends strictly on the position of the group (C3 vs. C4-7) and the substrate's acid sensitivity.[2]
Comparative Reactivity Table
Feature
C3-Hydroxymethyl (Pseudo-benzylic)
C4-C7 Hydroxymethyl (Benzylic)
Electronic Environment
Electron-rich (adjacent to ); lone pair assistance possible.[2]
Standard benzylic behavior; influenced by ring fusion.[2]
Purification: Filter through a pad of Celite. The filtrate contains the pure aldehyde.[2]
Medicinal Chemistry Applications
The hydroxymethyl indazole motif is rarely the final endpoint; it is a transition state in drug design.[2]
Solubility Tuning (The "Solubilizing Tail")
The
is converted to a mesylate and displaced by morpholine, piperazine, or -methyl piperazine. This introduces a basic center (), allowing the drug to be formulated as a salt (e.g., hydrochloride), drastically improving aqueous solubility.
Example:Pazopanib utilizes a methylated indazole, but analogs often employ solubilizing tails attached via similar benzylic positions.[2]
Bioisosterism
The indazole ring is often used as a bioisostere for:
Indole: Improved metabolic stability (less prone to oxidation at C2/C3).[2]
Naphthalene: Introduction of H-bond donor/acceptor capability (
In the development of Axitinib (Inlyta), the indazole core provides rigid scaffolding.[2] Research indicates that substituting the C3 position (via a hydroxymethyl precursor) allows the molecule to extend into the "solvent front" area of the kinase ATP-binding pocket, improving selectivity over other kinases.
References
National Center for Biotechnology Information. (2025).[2] Indazole Structure and Bioactivity. PubChem Compound Summary. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole. Retrieved from [Link]
Giraud, F., et al. (2025).[3] C3-Indazole Functionalization: A Review. Chimica Italiana. Retrieved from [Link]
MIT Department of Chemistry. (2025). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center. Retrieved from [Link][2]
Application Note: Precision Synthesis of (1H-Indazol-6-yl)methanol
Executive Summary The (1H-indazol-6-yl)methanol scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and other bioactive heterocycles. Its synthesis typica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The (1H-indazol-6-yl)methanol scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and other bioactive heterocycles. Its synthesis typically involves the chemoselective reduction of 1H-indazole-6-carbaldehyde. While conceptually simple, the amphoteric nature of the indazole ring and its solubility profile require a tailored protocol to ensure high yield and purity without over-reduction or side reactions.
This guide provides a robust, scalable protocol for this transformation, emphasizing mechanistic understanding and self-validating process controls.
Chemical Context & Mechanism[1][2][3][4][5][6]
Reaction Scheme
The transformation utilizes Sodium Borohydride (NaBH₄) as a mild hydride donor. Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is chemoselective for aldehydes and ketones, leaving the indazole nitrogen system intact, though transient deprotonation of the acidic N-H proton (pKa ~13.8) occurs.[1][2][3]
Mechanistic Insight
Solubilization & Deprotonation: Upon addition of NaBH₄, the basicity of the borohydride/solvent system may deprotonate the indazole N-H. This forms a soluble boronate complex or simply the N-anion, which does not interfere with the aldehyde reduction.
Hydride Transfer: The nucleophilic hydride attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
Protonolysis: The workup with water or mild acid protonates both the alkoxide (to form the alcohol) and the indazole nitrogen (restoring the N-H).
Figure 1: Mechanistic pathway for the reduction of indazole-6-carbaldehyde.
Charge a clean, dry round-bottom flask with 1H-Indazole-6-carbaldehyde (1.0 equiv).
Add Methanol (10 mL per gram of SM).
Critical Checkpoint: Indazoles can be sparingly soluble. If the suspension is thick, add THF (5 mL per gram) to facilitate solubility. A clear solution is not strictly required, but a fine suspension ensures efficient reaction.
Step 2: Reduction
Cool the mixture to 0°C using an ice bath.
Add NaBH₄ (1.5 equiv) portion-wise over 10–15 minutes.
Observation: Vigorous gas evolution (
) will occur. Ensure adequate venting.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 1–2 hours.
Step 3: Monitoring (Self-Validation)
Perform TLC (System: 5% MeOH in DCM).
Success Criteria: Disappearance of the aldehyde spot (less polar) and appearance of the alcohol spot (more polar, often UV active).
Step 4: Quench & Workup
Cool the reaction back to 0°C.
Quench: Slowly add Water (10 mL per gram) or Saturated
Application Notes & Protocols: Regioselective N-alkylation of (1H-indazol-6-yl)methanol
< For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Indazole Scaffold Indazole, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide array of therapeutic agents.[1][2][3] Its structural similarity to indole allows it to act as a bioisostere, while offering distinct physicochemical properties.[1] N-alkylation of the indazole core is a critical step in drug development, enabling the modulation of a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. (1H-indazol-6-yl)methanol, in particular, serves as a valuable starting material, incorporating a versatile hydroxymethyl group for further functionalization.
However, the N-alkylation of 1H-indazoles is often complicated by a lack of regioselectivity.[4][5] The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon alkylation.[4][5] Controlling the reaction to favor one isomer over the other is a common challenge that can significantly impact yield and necessitate difficult chromatographic separations.[1][2] This guide provides a detailed overview of the mechanistic principles governing this regioselectivity and offers robust protocols to selectively synthesize either N1- or N2-alkylated derivatives of (1H-indazol-6-yl)methanol.
Mechanistic Overview: The N1 vs. N2 Challenge
The outcome of the N-alkylation of indazole is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.[6][7] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[8][9][10]
Several factors dictate the final N1/N2 ratio:
Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) typically deprotonate the indazole to form the indazolide anion. This system often favors the formation of the thermodynamically more stable N1-alkylated product.[1][2][8] Studies have shown that the NaH/THF combination is a promising system for achieving high N1 selectivity.[1][2]
Counterion Effects: The cation from the base can play a crucial role. For instance, cesium ions (from Cs₂CO₃) have been shown to chelate with the N2 nitrogen and an adjacent substituent (like an ester), directing the alkylating agent to the N1 position.[4]
Steric and Electronic Effects: The steric bulk of both the alkylating agent and substituents on the indazole ring can influence the site of attack. Electron-withdrawing groups on the indazole ring, particularly at the 7-position, have been shown to confer excellent N2 regioselectivity.[1][2]
Reaction Type: The mechanism of the chosen alkylation reaction can inherently favor one isomer. Standard Sₙ2 reactions with alkyl halides can be tuned to favor N1, whereas Mitsunobu conditions often show a strong preference for the N2 position.[8][9]
Below is a diagram illustrating the competing pathways in indazole alkylation.
Competing N1 and N2 alkylation pathways.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.
Protocol A: Selective Synthesis of N1-Alkyl-(1H-indazol-6-yl)methanol
This protocol is optimized for achieving high N1 regioselectivity using a strong base and an alkyl halide. The combination of NaH in THF is a well-established system for favoring the thermodynamically stable N1 isomer.[1][2]
Materials:
(1H-indazol-6-yl)methanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (1H-indazol-6-yl)methanol (1.0 eq).
Solvent Addition: Add anhydrous THF (approx. 10-20 mL per gram of indazole) via syringe.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a suspension.
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[8][9]
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the N1-alkylated product.
Protocol B: Selective Synthesis of N2-Alkyl-(2H-indazol-6-yl)methanol via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for achieving N2-alkylation of indazoles, often with high selectivity.[8][9] This reaction proceeds via a different mechanism than direct Sₙ2 alkylation and typically favors the sterically more accessible N2 position.[4]
Materials:
(1H-indazol-6-yl)methanol
Primary or secondary alcohol (R-OH)
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF) or Dioxane
Ethyl acetate (EtOAc)
Hexanes
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1H-indazol-6-yl)methanol (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq).
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 15-25 mL per gram of indazole).
Initiation: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and a color change (typically to a yellow or orange hue) may occur.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Pre-purify by triturating with a mixture of ether and hexanes to precipitate out some of the byproducts. Filter and concentrate the filtrate. Purify the resulting residue by silica gel column chromatography to yield the pure N2-alkylated product.
Reaction Conditions Summary
The choice of reagents and conditions is critical for directing the alkylation to the desired nitrogen. The following table summarizes key parameters and their expected outcomes.
Parameter
Condition for N1-Selectivity
Condition for N2-Selectivity
Rationale & Causality
Reaction Type
Sₙ2 Alkylation
Mitsunobu Reaction
The Sₙ2 reaction on the indazolide anion favors the thermodynamically more stable N1 product. The Mitsunobu reaction proceeds through a different intermediate, often favoring attack at the sterically less hindered N2 position.[4][8][9]
Base
Strong, non-coordinating (e.g., NaH, KH)
Not applicable (uses PPh₃/DEAD)
Strong bases fully deprotonate the indazole, forming the anion which equilibrates to favor the N1 product upon alkylation.[1][2]
Solvent
Aprotic Polar (e.g., THF, DMF)
Aprotic (e.g., THF, Dioxane)
Polar aprotic solvents effectively solvate the cation without interfering with the nucleophilicity of the indazolide anion.
Leaving Group
Good Sₙ2 leaving groups (I > Br > OT > Cl)
Not applicable (alcohol is activated)
The reactivity of the alkyl halide directly impacts reaction time and temperature requirements.
Temperature
0 °C to 50 °C
0 °C to Room Temp
Higher temperatures can sometimes improve yields for sluggish reactions but may also decrease selectivity.[8]
Product Characterization: Distinguishing N1 and N2 Isomers
Unambiguous characterization of the N1 and N2 regioisomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. In N2-alkylated isomers, the C3-H proton is typically shifted downfield compared to the corresponding N1 isomer. Furthermore, the protons on the CH₂ group attached to the nitrogen will have distinct chemical shifts.
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) can also be used for differentiation.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive for assignment.[8][9]
For an N1-alkylated indazole, a correlation will be observed between the protons of the N-alkyl CH₂ group and the C7a carbon of the indazole ring.[8][9]
For an N2-alkylated indazole, a correlation will be seen between the protons of the N-alkyl CH₂ group and the C3 carbon of the indazole ring.[8][9]
NOE (Nuclear Overhauser Effect): NOE experiments can show through-space correlations between the N-alkyl group protons and the proton at the C7 position for N1 isomers.
The following diagram outlines a general workflow for synthesis and characterization.
Use a more reactive alkyl halide (I > Br); Ensure NaH is fresh and handled under inert conditions; Use fresh PPh₃ and DEAD/DIAD. Increase reaction temperature or time.
Poor Regioselectivity
Reaction conditions not optimal; Steric/electronic effects of substrate dominate.
Re-evaluate base/solvent system. For N1, ensure strong base and aprotic polar solvent. For N2, Mitsunobu is generally more reliable. Separation of isomers may be required.
Formation of Byproducts
O-alkylation of the methanol group; Over-alkylation to form quaternary salt.
Use 1.1-1.2 equivalents of alkylating agent; Ensure complete deprotonation of the N-H before adding the alkyl halide to minimize O-alkylation.
Difficult Purification
Co-elution of regioisomers; Byproducts from Mitsunobu reaction (PPh₃=O).
Optimize chromatography solvent system (try different polarity eluents or additives like triethylamine); For Mitsunobu, attempt to precipitate byproducts with ether/hexanes prior to chromatography.
References
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Chander, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
Serrano, B. L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
Serrano, B. L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
Mistry, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7661-7667. [Link]
Mistry, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]
Serrano, B. L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
j chemistry. (2020, July 9). Mitsunobu reaction mechanism|Alkylation of enolates|Decarboxylation [Video]. YouTube. [Link]
Application Notes and Protocols for the Synthesis of (1H-indazol-6-yl)methanol-Based Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a mu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The unique bicyclic structure of indazole, featuring a fused benzene and pyrazole ring, provides a rigid framework with versatile points for substitution, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity against specific kinase targets.[1]
Among the various indazole isomers, the (1H-indazol-6-yl)methanol scaffold has emerged as a particularly valuable building block for the synthesis of a new generation of kinase inhibitors. The hydroxymethyl group at the 6-position serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse pharmacophores that can probe different regions of the kinase ATP-binding site. This guide provides a comprehensive overview of the synthesis of (1H-indazol-6-yl)methanol and its subsequent elaboration into potent kinase inhibitors, with a focus on practical, field-proven protocols and an in-depth look at the targeted signaling pathways.
Part 1: Synthesis of the Core Scaffold: (1H-indazol-6-yl)methanol
The efficient and scalable synthesis of the (1H-indazol-6-yl)methanol core is paramount for any drug discovery program targeting kinases with this scaffold. A reliable route starts from the commercially available 6-bromo-1H-indazole.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process: first, the conversion of 6-bromo-1H-indazole to its corresponding methyl carboxylate, followed by the reduction of the ester to the desired primary alcohol.
Caption: Synthetic pathway to (1H-indazol-6-yl)methanol.
Protocol 1: Synthesis of Methyl 1H-indazole-6-carboxylate
This protocol describes the palladium-catalyzed carbonylation of 6-bromo-1H-indazole to afford the key intermediate, methyl 1H-indazole-6-carboxylate.
To a solution of 6-bromo-1H-indazole in a mixture of toluene and DMSO, add Pd(dppf)Cl₂, Mo(CO)₆, and DBU.
Heat the reaction mixture under a carbon monoxide atmosphere (balloon pressure). Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
To the crude product, add methanol and a catalytic amount of sulfuric acid.
Reflux the mixture until the esterification is complete (monitored by TLC).
Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield methyl 1H-indazole-6-carboxylate.[3]
Protocol 2: Synthesis of (1H-indazol-6-yl)methanol
This protocol details the reduction of the methyl ester to the primary alcohol using lithium aluminum hydride (LAH).
Materials:
Methyl 1H-indazole-6-carboxylate
Lithium aluminum hydride (LAH) (2.0 M solution in THF)
Anhydrous tetrahydrofuran (THF)
1 N aqueous sodium hydroxide solution
Ethyl acetate
Saturated saline solution
Anhydrous sodium sulfate
Procedure:
Dissolve methyl 1H-indazole-6-carboxylate in anhydrous THF under a nitrogen atmosphere.
Cool the solution in an ice bath.
Add a 2.0 M solution of LAH in THF dropwise to the stirred solution.
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of water, followed by a 1 N aqueous sodium hydroxide solution, and then water again.
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with a saturated saline solution, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to afford (1H-indazol-6-yl)methanol.[3]
Part 2: Elaboration of (1H-indazol-6-yl)methanol into Kinase Inhibitors
The (1H-indazol-6-yl)methanol core can be elaborated into a diverse range of kinase inhibitors by modifying the hydroxymethyl group and by substitution on the indazole nitrogen atoms. The following examples illustrate the synthesis of inhibitors targeting key oncogenic kinases.
A. Targeting Polo-Like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.[4]
Synthetic Strategy:
A common strategy involves the conversion of the hydroxymethyl group to a more reactive species, such as an aldehyde, which can then undergo further reactions to build the final inhibitor.
Caption: General synthetic approach to PLK4 inhibitors.
Example: Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives
Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown potent inhibitory activity against PLK4.[5][6] The synthesis typically involves the oxidation of (1H-indazol-6-yl)methanol to the corresponding aldehyde, followed by a multi-step sequence that may include reductive amination and sulfonamide formation.[6]
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and is implicated in cancer progression, metastasis, and drug resistance.[7]
Synthetic Strategy:
The hydroxymethyl group can be converted to an amine, which can then be acylated or coupled with various fragments to generate AXL inhibitors.
Caption: General synthetic approach to AXL inhibitors.
C. Targeting FMS-Like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, and its mutations are frequently found in acute myeloid leukemia (AML).[8][9]
Synthetic Strategy:
In the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors, the (1H-indazol-6-yl)methanol is first protected and then oxidized to the aldehyde. This aldehyde is a key intermediate for the construction of the benzimidazole core.[3]
Part 3: Application Notes on Targeted Signaling Pathways
Understanding the signaling pathways modulated by these kinase inhibitors is critical for their rational development and application in research and clinical settings.
PLK4 Signaling Pathway
PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation.[10] Overexpression of PLK4 leads to centrosome amplification, which can cause chromosomal instability and aneuploidy, hallmarks of cancer.[4][11] PLK4 inhibitors induce G1 cell cycle arrest by activating the p38/p53/p21 signaling pathway.[4]
Caption: Simplified PLK4 signaling pathway and the effect of inhibitors.
AXL Signaling Pathway
The AXL receptor tyrosine kinase is activated by its ligand, Gas6.[12] This activation leads to receptor dimerization and autophosphorylation, triggering several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[7][13] These pathways are involved in cell proliferation, survival, migration, and invasion.[5][14]
Caption: Overview of AXL-mediated signaling pathways.
FLT3 Signaling Pathway
Binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation.[15] This activates downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are critical for the proliferation and survival of hematopoietic progenitor cells.[8][16] Mutations such as internal tandem duplications (FLT3-ITD) lead to constitutive activation of these pathways, driving leukemogenesis.[17]
Caption: Key signaling pathways downstream of the FLT3 receptor.
References
Antony, D., et al. (2020). A pathway map of AXL receptor-mediated signaling network. Cell Communication and Signaling, 18(1), 129. [Link]
Kiyoi, H., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 1. [Link]
Invivoscribe, Inc. (n.d.). FLT3, a signaling pathway gene. Invivoscribe. [Link]
Klusmann, J.-H., et al. (2021). Key signaling pathways of the FLT3-ITD receptor. Leukemia & Lymphoma, 62(4), 779-793. [Link]
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]
Li, Y., et al. (2021). Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. The FASEB Journal, 35(5), e21539. [Link]
Korshunov, V. A. (2012). Axl-dependent signaling: A clinical update. Clinical Science, 122(8), 361-368. [Link]
Wikipedia. (n.d.). AXL receptor tyrosine kinase. Wikipedia. [Link]
Wang, X., et al. (2017). Function of Axl receptor tyrosine kinase in non-small cell lung cancer. Oncology Letters, 14(3), 2737-2742. [Link]
QIAGEN. (n.d.). FLT3 Signaling in Hematopoietic Progenitor Cells. GeneGlobe. [Link]
Lopes, C. S., et al. (2023). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cells, 12(14), 1888. [Link]
Rosales, J. L., et al. (2015). Role for polo-like kinase 4 in mediation of cytokinesis. Proceedings of the National Academy of Sciences, 112(40), 12423-12428. [Link]
Liu, Y., et al. (2020). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Journal of Cellular Physiology, 235(10), 6433-6451. [Link]
Liu, X., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Cell and Developmental Biology, 9, 711354. [Link]
Gaonkar, S. L., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27284-27306. [Link]
Li, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15923-15934. [Link]
PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]
Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 586-600. [Link]
Hudson, H. R., et al. (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. [Link]
Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]
FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. FAQ. [Link]
Shi, F., et al. (2012). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 48(25), 3127-3129. [Link]
Kumar, A., & Sharma, G. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(1), 1-10. [Link]
Knight, Z. A., & Shokat, K. M. (2005). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 5(11), 821-832. [Link]
Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
Habániková, S. D., et al. (2022). Kinase Targeted Anticancer Agents: A Perspective. NUST Journal of Natural Sciences, 7(1). [Link]
Application Note: Strategic Synthesis of N-(1H-indazol-6-yl) Amides
Core Directive & Strategic Analysis The synthesis of N-(1H-indazol-6-yl) amides represents a critical transformation in the development of type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like Axitinib and Pazopa...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Strategic Analysis
The synthesis of N-(1H-indazol-6-yl) amides represents a critical transformation in the development of type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like Axitinib and Pazopanib analogues).[1] While amide bond formation is routine, the 6-aminoindazole scaffold presents unique challenges that distinguish it from standard aniline couplings:
Amphoteric Solubility: The indazole core is sparingly soluble in non-polar solvents (DCM, Toluene) and often requires polar aprotic systems (DMF, DMAc, NMP) which complicates aqueous workups.
Competitive Nucleophilicity: The scaffold contains three nucleophilic nitrogens: the exocyclic amine (
at C6) and the two endocyclic nitrogens (N1 and N2). While the exocyclic amine is generally more nucleophilic, highly reactive acylating agents (e.g., acid chlorides) can lead to bis-acylation at the N1 position.
Tautomeric Ambiguity: The 1H- vs. 2H-indazole tautomerism can affect reactivity and purification.[1]
This guide provides a high-fidelity protocol designed to maximize regioselectivity for the exocyclic amide while minimizing N1-acylation byproducts.[1]
Retrosynthetic Logic & Pathway Visualization
The optimal route relies on the high-yielding reduction of 6-nitroindazole followed by controlled amidation.[1] Direct coupling is preferred over protection-deprotection sequences unless the carboxylic acid partner is exceptionally hindered.[1]
Diagram 1: Synthetic Workflow & Decision Tree
Caption: Workflow prioritizing direct coupling (Method A) while accounting for bis-acylation correction (Method B).
Experimental Protocols
Pre-requisite: Preparation of 6-Aminoindazole
Note: Commercial 6-aminoindazole is often impure (dark brown/black).[1] Fresh reduction or recrystallization is recommended.[1]
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (5-10% MeOH in DCM).[1]
Storage: Store under Argon at -20°C. Oxidizes slowly in air to form azo-dimers.[1]
Protocol A: HATU-Mediated Direct Coupling (Standard)
Best for: Most carboxylic acids, minimizing N1-acylation.[1]
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only at this stage). Stir at Room Temperature (RT) for 5–10 minutes.
Why? Pre-activation ensures the active ester is formed before the amine is introduced, reducing reaction time.
Addition: Add 6-Aminoindazole (1.1 mmol) followed by the remaining DIPEA (2.0 mmol).
Tip: If the amine is solid, dissolve it in a minimum amount of DMF before addition to prevent clumping.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
Checkpoint: The product usually elutes later than the amine but earlier than the acid (depending on the acid's lipophilicity). Look for [M+H]+.[3]
Workup (Aqueous):
Dilute the reaction mixture slowly with ice-cold water (5x reaction volume).
Stir vigorously for 30 minutes. The product typically precipitates as a beige/off-white solid.[1]
Filter the solid and wash with water (3x) and cold ether (1x) to remove residual DMF.
Alternative Workup (Extraction):
If no precipitate forms (common with polar acids), extract with EtOAc/THF (3:1) . Pure EtOAc often fails to extract indazoles efficiently from DMF/Water mixtures.
Wash organic layer with saturated LiCl (to remove DMF) and Brine.
Illuminating the Core: A Detailed Guide to the NMR and Mass Spectrometry Analysis of (1H-indazol-6-yl)methanol
Introduction: The Significance of (1H-indazol-6-yl)methanol in Medicinal Chemistry (1H-indazol-6-yl)methanol is a heterocyclic building block of significant interest to the pharmaceutical and drug development sectors. As...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of (1H-indazol-6-yl)methanol in Medicinal Chemistry
(1H-indazol-6-yl)methanol is a heterocyclic building block of significant interest to the pharmaceutical and drug development sectors. As a functionalized indazole, it serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. The indazole core is a prominent feature in numerous compounds exhibiting diverse pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and antitumor properties.
Given its pivotal role as a synthetic intermediate, the unambiguous structural characterization of (1H-indazol-6-yl)methanol is of paramount importance. This application note provides a comprehensive guide to the analysis of this compound using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into detailed protocols, the rationale behind experimental choices, and the interpretation of the resulting data, equipping researchers with the knowledge to confidently verify the structure and purity of this crucial molecule.
Safety and Handling
Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with (1H-indazol-6-yl)methanol. According to available safety data, this compound is classified as an irritant.[1] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is also harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (1H-indazol-6-yl)methanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Sample Preparation
The quality of NMR spectra is directly dependent on the quality of the sample. A well-prepared sample ensures optimal spectral resolution and sensitivity.
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For (1H-indazol-6-yl)methanol, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds and its relatively simple residual solvent signals. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃).
Sample Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-10 mg of (1H-indazol-6-yl)methanol in 0.6-0.7 mL of deuterated solvent for ¹H NMR. For less sensitive experiments like ¹³C NMR, a higher concentration of 20-30 mg may be beneficial.
Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a small vial. Gentle warming or vortexing can aid dissolution. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a precise reference point.
Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Experiment
Key Parameters
¹H NMR
Pulse Program: zg30, Number of Scans: 16-32, Spectral Width: ~16 ppm, Acquisition Time: ~2-3 s, Relaxation Delay: 2 s
¹³C NMR
Pulse Program: zgpg30, Number of Scans: 1024-4096, Spectral Width: ~240 ppm, Relaxation Delay: 2 s
COSY
Pulse Program: cosygpqf, Number of Scans: 2-4 per increment, Spectral Width: ~16 ppm in both dimensions
HSQC
Pulse Program: hsqcedetgpsisp2.3, Number of Scans: 4-8 per increment, ¹³C Spectral Width: ~160 ppm
HMBC
Pulse Program: hmbcgplpndqf, Number of Scans: 8-16 per increment, ¹³C Spectral Width: ~200 ppm, Long-range coupling delay (D6): 60-100 ms
Predicted ¹H and ¹³C NMR Data and Interpretation
Table 1: Predicted ¹H NMR Data for (1H-indazol-6-yl)methanol
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment Rationale
H3
~8.1
s
-
The proton at position 3 of the indazole ring typically appears as a singlet in the downfield region due to the electron-withdrawing effect of the adjacent nitrogen atoms.
H7
~7.8
s
-
The proton at position 7 is adjacent to the fused benzene ring and is expected to be a singlet, slightly upfield from H3.
H4
~7.6
d
~8.5
The proton at position 4 is part of the benzene ring and will be a doublet due to coupling with H5. Its chemical shift is influenced by the fused pyrazole ring.
H5
~7.1
dd
~8.5, ~1.5
The proton at position 5 will appear as a doublet of doublets due to coupling with H4 and a smaller long-range coupling with H7.
-CH₂-
~4.7
d
~5.5
The methylene protons of the methanol group are diastereotopic and will appear as a doublet due to coupling with the hydroxyl proton.
-OH
~5.4
t
~5.5
The hydroxyl proton will be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and concentration-dependent. Exchange with D₂O will cause this signal to disappear.
NH
~13.0
br s
-
The N-H proton of the indazole ring is acidic and typically appears as a broad singlet in the far downfield region of the spectrum.[3]
Table 2: Predicted ¹³C NMR Data for (1H-indazol-6-yl)methanol
Carbon
Predicted Chemical Shift (δ, ppm)
Assignment Rationale
C7a
~141
This is the quaternary carbon at the junction of the two rings, and its chemical shift is influenced by the nitrogen atoms.
C3
~134
The carbon at position 3 is adjacent to the nitrogen atoms and is deshielded.
C6
~133
The carbon bearing the methanol substituent will be downfield due to the substituent effect.
C3a
~122
This is the other quaternary carbon at the ring junction.
C5
~121
Aromatic CH carbon.
C4
~120
Aromatic CH carbon.
C7
~110
This aromatic CH carbon is typically found at a relatively upfield position in the indazole ring system.
-CH₂-
~63
The carbon of the methylene group is in the typical range for a carbon attached to an oxygen atom.
2D NMR for Unambiguous Assignments
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see cross-peaks between H4 and H5, and between the -CH₂- and -OH protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link each proton signal (except the NH and OH protons) to its corresponding carbon signal. For example, the proton at ~7.6 ppm will show a correlation to the carbon at ~120 ppm, confirming the assignment of H4 and C4.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:
H3 to C3a and C7a
H7 to C5 and C3a
-CH₂- protons to C5, C6, and C7
The logical workflow for NMR analysis and the expected 2D correlations can be visualized in the following diagrams:
Caption: Workflow for NMR-based structural elucidation.
Caption: Key expected HMBC correlations for (1H-indazol-6-yl)methanol.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Ionization Technique:
Electrospray Ionization (ESI): This is a "soft" ionization technique that is ideal for determining the molecular weight of a compound with minimal fragmentation.[7] The sample is typically dissolved in a solvent such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and can be used as a "fingerprint" for the compound, aiding in its identification.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.
Expected Mass Spectrometry Data and Interpretation
The molecular formula of (1H-indazol-6-yl)methanol is C₈H₈N₂O, with a monoisotopic mass of 148.0637 g/mol .[1]
ESI-MS: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak at an m/z of 149.0715. Depending on the source conditions, adducts with sodium [M+Na]⁺ (m/z 171.0534) or potassium [M+K]⁺ (m/z 187.0274) may also be observed. The soft nature of ESI should result in minimal fragmentation.[7]
EI-MS: Electron ionization will lead to the formation of a molecular ion (M⁺˙) at m/z 148. The subsequent fragmentation is likely to involve the loss of neutral molecules and radicals. Based on the fragmentation of similar indazole-containing compounds, the following pathways can be predicted:[8]
Loss of a hydrogen radical (-H˙): leading to a fragment at m/z 147.
Loss of the hydroxyl radical (-·OH): from the methanol group, resulting in a fragment at m/z 131.
Loss of formaldehyde (-CH₂O): from the methanol group, giving a fragment corresponding to the indazole radical cation at m/z 118.
Cleavage of the indazole ring: The bicyclic system can undergo characteristic cleavages, although these are more complex to predict without experimental data.
Table 3: Predicted Mass Spectrometry Data for (1H-indazol-6-yl)methanol
Ionization
m/z
Proposed Ion
Notes
ESI (+)
149.0715
[M+H]⁺
Protonated molecule, expected to be the base peak.
ESI (+)
171.0534
[M+Na]⁺
Sodium adduct, commonly observed.
EI
148.0637
[M]⁺˙
Molecular ion.
EI
118.0558
[M - CH₂O]⁺˙
Loss of formaldehyde from the methanol group.
EI
119.0636
[M - CHO]⁺
Loss of the formyl radical.
EI
91.0418
[C₇H₅N]⁺˙
Potential fragment from the cleavage of the pyrazole ring.
The logical flow of mass spectrometry analysis is depicted below:
Caption: Workflow for mass spectrometry analysis.
Conclusion
The combined application of advanced NMR spectroscopy and mass spectrometry techniques provides a robust and reliable methodology for the comprehensive structural characterization of (1H-indazol-6-yl)methanol. Through the systematic application of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. Complementary mass spectrometry data, particularly high-resolution measurements, will confirm the elemental composition and provide valuable insights into the molecule's fragmentation behavior. The protocols and expected data presented in this application note serve as a detailed guide for researchers in the fields of medicinal chemistry, drug discovery, and process development, ensuring the accurate identification and quality control of this important synthetic building block.
References
Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. [Link]
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
Khan, I., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
Luo, et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
ResearchGate. The mass fragments of indole and indazole synthetic cannabimimetic.... [Link]
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
Application Note: (1H-Indazol-6-yl)methanol as a High-Value Scaffold in Fragment-Based Drug Design
Introduction: The Power of Fragments and the Prized Indazole Core Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of Fragments and the Prized Indazole Core
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind weakly but efficiently to a biological target.[1][4] These initial hits serve as foundational building blocks that are then optimized into potent, drug-like molecules. This "bottom-up" approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[5]
Within the vast universe of chemical fragments, the indazole nucleus stands out as a "privileged scaffold" in medicinal chemistry. Its bicyclic structure, containing both a benzene and a pyrazole ring, provides a rigid framework capable of engaging in a variety of specific, drug-target interactions, including hydrogen bonding and aromatic interactions.[6] Indazole derivatives have been successfully developed as potent inhibitors for a wide range of targets, particularly protein kinases, demonstrating their versatility and value in drug discovery.[6][7]
This application note focuses on a specific, highly valuable indazole derivative: (1H-indazol-6-yl)methanol . We will explore its properties as an ideal fragment, provide detailed protocols for its application in primary screening campaigns using key biophysical techniques, and discuss strategies for its evolution from a validated hit to a potent lead compound.
The Fragment Profile of (1H-indazol-6-yl)methanol
For a fragment to be effective, it must possess favorable physicochemical properties, often summarized by the "Rule of Three".[8][9] This rule suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP less than 3, and no more than 3 hydrogen bond donors and acceptors.[8][10] (1H-indazol-6-yl)methanol aligns perfectly with these criteria, making it an excellent candidate for an FBDD library.
Structural Rigidity & Interaction Points: The fused ring system provides a defined shape, reducing the entropic penalty upon binding. The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, while the hydroxyl group of the methanol substituent provides an additional, strong hydrogen bonding vector.
"Poised" for Growth: The methanol group at the 6-position is a critical feature. It serves as an ideal chemical handle for "fragment growing." This hydroxyl moiety can be readily modified or replaced to introduce new functional groups that can probe deeper into a target's binding pocket, a key strategy in hit-to-lead optimization.[12]
The FBDD Workflow: From Fragment to Lead
The journey from a fragment library to a lead compound follows a structured, multi-stage process. The diagram below outlines a typical FBDD cascade where a fragment like (1H-indazol-6-yl)methanol would be screened and advanced.
Cell-based assays for evaluating (1H-indazol-6-yl)methanol derivatives
Application Notes & Protocols Title: A Researcher's Guide to Cell-Based Assay Development for the Evaluation of (1H-indazol-6-yl)methanol Kinase Inhibitors Abstract The 1H-indazole scaffold is a privileged structure in m...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Title: A Researcher's Guide to Cell-Based Assay Development for the Evaluation of (1H-indazol-6-yl)methanol Kinase Inhibitors
Abstract
The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous clinically approved and investigational drugs, particularly in oncology.[1][2] Derivatives of (1H-indazol-6-yl)methanol, specifically, are being actively investigated as potent inhibitors of various protein kinases that drive oncogenic signaling.[3][4] The successful progression of these derivatives from chemical synthesis to lead optimization hinges on a robust and biologically relevant evaluation strategy. This guide provides an integrated, multi-tiered approach to characterizing the cellular activity of novel (1H-indazol-6-yl)methanol derivatives. We detail a strategic screening cascade—from broad assessments of cell viability and apoptosis to specific assays for target engagement and downstream pathway modulation. Each section elucidates the scientific rationale behind the chosen assay, provides detailed, field-tested protocols, and offers insights into data interpretation, empowering researchers to generate a comprehensive pharmacological profile of their compounds.
Foundational Concepts: A Strategic Tiered Approach to Compound Evaluation
The evaluation of novel kinase inhibitors is not a single experiment but a systematic progression of assays designed to answer increasingly specific questions. A tiered approach is efficient, cost-effective, and ensures that only the most promising compounds advance. The core logic is to move from broad, phenotypic effects to specific, mechanistic validation. Cell-based assays are critical in this process as they provide insights within a physiologically relevant context, which is often a limitation of purely biochemical assays.[5][6]
The Rationale for Assay Selection:
Primary Assays (The "What"): Does the compound have a general effect on cancer cells? These assays, such as cell viability and proliferation measurements, are the first gatekeepers.[7] They are typically high-throughput and assess the overall impact of a compound on the cell population.
Secondary Assays (The "How"): How does the compound exert its effect? This tier investigates the mechanism of action. If a compound reduces cell viability, is it through programmed cell death (apoptosis)?[7] Does the compound actually bind to its intended kinase target within the cell? Assays like caspase activation and cellular target engagement answer these questions.
Tertiary Assays (The "Proof"): Can we confirm target inhibition and its downstream consequences? This involves measuring the phosphorylation status of the target kinase's direct substrates or key downstream signaling nodes.[8] These assays provide definitive proof that the compound's phenotypic effect is linked to the inhibition of the intended signaling pathway.
Below is a recommended workflow for characterizing (1H-indazol-6-yl)methanol derivatives.
Caption: Tiered screening cascade for kinase inhibitor evaluation.
Primary Screening: Assessing Cell Viability and Cytotoxicity
The first step is to determine whether the synthesized derivatives have any biological effect on cancer cell lines known to be dependent on the target kinase.
Cell Viability Assay using MTT
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[9] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The resulting crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[9]
Protocol: MTT Cell Viability Assay
Cell Seeding:
Harvest and count cells from a healthy, sub-confluent culture.
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Include wells for "no cell" (media only) and "vehicle control" (cells treated with DMSO).
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Compound Treatment:
Prepare a 2X serial dilution of the (1H-indazol-6-yl)methanol derivatives in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent toxicity.
Remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[12]
Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[12] During this time, purple formazan crystals will form in viable cells.
Formazan Solubilization and Measurement:
Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[12]
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[10]
Secondary Screening: Elucidating Mechanism of Action
Once "hit" compounds that reduce cell viability are identified, the next step is to understand how they work.
Apoptosis Induction Assay using Caspase-Glo® 3/7
Principle of the Assay: A hallmark of many effective anti-cancer drugs is the induction of apoptosis. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[13] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then consumed by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[13][14]
Protocol: Caspase-Glo® 3/7 Assay
Cell Seeding and Treatment:
Seed cells in a white-walled, clear-bottom 96-well plate at the same density as the viability assay. Include appropriate controls (vehicle, untreated, and a known apoptosis inducer like staurosporine).
Incubate for 24 hours to allow for cell attachment.
Treat cells with the (1H-indazol-6-yl)methanol derivatives at various concentrations (e.g., 1x, 5x, and 10x the IC50 value determined from the MTT assay).
Incubate for a duration appropriate to observe apoptosis (e.g., 24 hours).
Reagent Preparation and Addition:
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[15] Allow the reagent to equilibrate to room temperature before use.
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
Incubation and Measurement:
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 5 minutes.[14]
Incubate the plate at room temperature for 1-3 hours, protected from light.[16] The optimal incubation time may need to be determined empirically for your specific cell line.
Measure the luminescence using a plate-reading luminometer.
Cellular Target Engagement Assay using NanoBRET™
Principle of the Assay: A critical step in validating a kinase inhibitor is to confirm that it physically interacts with its intended target in the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful proximity-based method to quantify this engagement.[17] The target protein is expressed as a fusion with the small, bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that also binds to the target kinase is added to the cells. If the tracer binds to the NanoLuc®-fused target, its fluorophore (the energy acceptor) is brought into close proximity, allowing for energy transfer from the luciferase to the fluorophore upon addition of the substrate. An unlabeled test compound that binds to the same site will compete with the tracer, disrupting BRET and causing a decrease in the signal.[18][19]
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. This can be done transiently or by creating a stable cell line.
Seed the transfected cells into a white-walled 96-well plate and incubate for 24 hours.
Compound and Tracer Addition:
Treat the cells with serial dilutions of the (1H-indazol-6-yl)methanol derivative.
Immediately after adding the test compound, add a pre-determined optimal concentration of the specific fluorescent tracer.
Incubate the plate at 37°C, 5% CO₂ for a period (e.g., 2 hours) to allow the binding to reach equilibrium.
Signal Detection:
Add the NanoLuc® substrate solution to all wells.
Immediately measure two wavelengths using a luminometer equipped with appropriate filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., 610 nm).
Data Analysis:
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
Plot the ratio against the concentration of the test compound to determine the IC50 value for target engagement.
Tertiary Screening: Validating Pathway Inhibition
Confirming target engagement is essential, but proving that this engagement leads to a functional inhibition of the kinase's activity is the ultimate goal. This is achieved by measuring the phosphorylation of a known downstream substrate.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Phospho-Protein Analysis by Western Blot
Principle of the Assay: Western blotting is a cornerstone technique used to detect specific proteins in a complex mixture.[20] To assess kinase inhibition, lysates from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with two primary antibodies: one that specifically recognizes the phosphorylated form of the substrate protein and another that recognizes the total amount of that protein. A decrease in the phospho-specific signal relative to the total protein signal indicates effective inhibition by the compound.
Protocol: Western Blot for Phosphorylated Proteins
Cell Lysis and Protein Quantification:
Seed cells in 6-well plates and grow to 80-90% confluency.
Treat cells with the test compound at desired concentrations and for a specific duration (often short, e.g., 30-120 minutes, to capture acute signaling changes).
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a fresh cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
Gel Electrophoresis and Transfer:
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, avoid using non-fat milk for blocking , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the phospho-specific primary antibody diluted in 5% BSA/TBST.
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Stripping and Reprobing:
To normalize the phospho-protein signal, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control like GAPDH or β-actin. Total protein normalization is often considered more accurate.[21]
High-Throughput Phospho-Protein Detection by AlphaLISA®
Principle of the Assay: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that requires no washing steps, making it ideal for high-throughput screening.[22] To detect a phosphorylated substrate, one antibody specific for the substrate is biotinylated and binds to streptavidin-coated Donor beads. A second antibody, specific for the phosphorylated epitope, is conjugated to Acceptor beads. In the presence of the phosphorylated analyte, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[23] Kinase inhibition is measured as a decrease in this signal.
Seed and treat cells with compounds in a 96- or 384-well plate.
Lyse the cells directly in the wells by adding the specific lysis buffer provided in the kit.
Assay Reaction:
Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
Add a mixture of the Acceptor beads and biotinylated anti-substrate antibody. Incubate.
Add the streptavidin-coated Donor beads. Incubate in the dark.
Signal Detection:
Read the plate on an Alpha-enabled plate reader (e.g., EnVision®). The signal is stable for several hours.
Data Presentation and Interpretation
A key aspect of compound evaluation is the clear and concise presentation of data. Summarizing results in a table allows for direct comparison of different derivatives across multiple assays.
Table 1: Hypothetical Pharmacological Profile of (1H-indazol-6-yl)methanol Derivatives
Compound ID
Cell Viability IC50 (µM)
Caspase 3/7 Activation (Fold Change @ 1µM)
Target Engagement IC50 (µM)
p-Substrate Inhibition IC50 (µM)
LEAD-001
0.15
8.2
0.05
0.09
LEAD-002
0.89
5.1
0.21
0.45
NEG-CTRL
> 50
1.1
> 50
> 50
Staurosporine
0.01
12.5
N/A
N/A
Interpretation: In this hypothetical example, LEAD-001 is the most promising candidate. It shows potent anti-proliferative activity, strongly induces apoptosis, binds its target with high affinity in cells, and effectively inhibits the downstream signaling pathway. The tight correlation between target engagement IC50 and pathway inhibition IC50 suggests its cellular activity is on-target.
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ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]
Structural Elucidation of (1H-indazol-6-yl)methanol Derivatives via X-ray Crystallography
Application Note & Technical Protocol Executive Summary & Scientific Rationale The (1H-indazol-6-yl)methanol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Protocol
Executive Summary & Scientific Rationale
The (1H-indazol-6-yl)methanol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors like Pazopanib). However, the structural characterization of this moiety presents unique crystallographic challenges due to prototropic tautomerism (1H- vs. 2H-indazole) and the rotational freedom of the hydroxymethyl group.
This guide provides a rigorous methodology for the crystallization and structural determination of (1H-indazol-6-yl)methanol derivatives. Unlike standard protocols, we focus on the supramolecular synthon approach , exploiting the dual donor/acceptor nature of the methanol group to stabilize specific tautomers in the solid state.
Key Challenges Addressed
Tautomeric Ambiguity: Distinguishing between the thermodynamically stable 1H-tautomer and the kinetically accessible 2H-tautomer using electron density maps.
Conformational Disorder: Stabilizing the C6-hydroxymethyl rotation (
) to prevent high thermal displacement parameters (B-factors).
Crystal Habit: Overcoming the tendency of planar indazoles to form thin, non-diffracting needles via
-stacking.
Crystal Engineering & Growth Protocols
The primary objective is to disrupt the infinite
-stacking that leads to needle formation by introducing competing hydrogen-bond donors. The hydroxymethyl group at position 6 acts as a "supramolecular hook."
Protocol A: The "Synthon-Driven" Screening Matrix
Rationale: We utilize the
interaction to enforce specific packing motifs.
Materials:
Target Compound: (1H-indazol-6-yl)methanol derivative (>98% purity by HPLC).
L of MeOH. If fully soluble, this is the Primary Solvent.
Vapor Diffusion Setup (Hanging Drop):
Reservoir: 1.0 mL of Toluene (Antisolvent).
Drop: Mix 2
L of compound solution (in MeOH) + 1 L of reservoir solution.
Mechanism:[1][2][3] Toluene vapor diffuses into the drop, slowly lowering solubility while promoting
- interactions between the indazole core and the toluene solvent molecules.
Slow Evaporation (Alternative):
Dissolve 10 mg in MeCN/Water (9:1).
Cover with Parafilm and puncture with a 26G needle (3 holes).
Mechanism:[1][2][3] Water acts as a hydrogen bond donor/acceptor, potentially bridging the N1/N2 nitrogens and the C6-hydroxyl group.
Visualization: Crystallization Workflow
Figure 1: Decision matrix for crystallizing amphiphilic indazole derivatives. The choice of antisolvent (Toluene) is critical to promote orderly stacking.
Data Collection & Processing Strategy
Indazole crystals often diffract weakly in one dimension due to layer stacking. High-redundancy data collection is mandatory.
Protocol B: Beamline / Diffractometer Settings
Temperature:100 K (Strict requirement).
Causality: The
group has a low rotational barrier. At room temperature, this group will appear as a disordered smear, making H-bond assignment impossible.
Source: Cu K
( Å) for absolute configuration (if chiral centers exist) or Mo K ( Å) for standard resolution.
Strategy:
Collect a full sphere (360° rotation).
Resolution Cutoff: Aim for 0.80 Å.
Exposure: Adjust to ensure the high-angle reflections (
) have .
Structural Analysis: The Tautomer Trap
This is the most critical scientific aspect. You cannot assume the 1H-tautomer exists in the crystal just because it is the major species in solution.
Tautomer Identification Logic
The distinction between 1H-indazole and 2H-indazole relies on bond length alternation (BLA) within the pyrazole ring.
Reference Bond Lengths (Å):
Bond
1H-Indazole (Benzenoid)
2H-Indazole (Quinonoid)
N1–N2
~1.37
~1.33
N1–C7a
~1.37
~1.34
N2–C3
~1.32
~1.35
C3–C3a
~1.42
~1.45
Data derived from Cambridge Structural Database (CSD) surveys of indazole derivatives.
Protocol C: Refinement & Validation
Initial Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.
Difference Fourier Maps (
):
After refining the carbon/nitrogen skeleton, look for the residual electron density peak (approx 0.8–1.0 e⁻/ų) near N1 or N2.
Validation: If a peak appears near N1 and N2 (partial occupancy), you may have a solid-state tautomeric equilibrium or static disorder.
Hydroxyl Group Refinement:
Locate the hydroxyl proton from the difference map.
Constrain the O-H bond distance to 0.82 Å (DFIX) if the density is weak, but allow the torsion angle to refine freely to satisfy H-bonding networks.
Visualization: Tautomer Assignment Logic
Figure 2: Algorithmic approach to assigning the correct tautomer using both electron density (Difference Maps) and geometric parameters (Bond Length Alternation).
References
Indazole Tautomerism & Bond Lengths:
Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry.
[Link]
Significance: Establishes the N-hydroxymethylation mechanism and provides reference bond lengths for 1H-indazole derivatives.
Supramolecular Synthons in Heterocycles:
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering. Journal of the American Chemical Society.
[Link]
Significance: Foundational text for designing the crystallization screen using the donor/acceptor concept.
Structure of Imidazole-Methanol Analogs:
Wysocki, M. M., et al. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E.
[Link]
Significance: Demonstrates the head-to-tail hydrogen bonding macrocycles common in azole-methanol systems.[4]
Database of Small Molecule Structures:
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).
[Link]
Significance: The authoritative repository for validating bond lengths against statistical norms.
Molecular docking of (1H-indazol-6-yl)methanol derivatives
Application Note: Precision Molecular Docking of (1H-indazol-6-yl)methanol Derivatives Executive Summary The (1H-indazol-6-yl)methanol scaffold represents a privileged structure in medicinal chemistry, particularly for t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Molecular Docking of (1H-indazol-6-yl)methanol Derivatives
Executive Summary
The (1H-indazol-6-yl)methanol scaffold represents a privileged structure in medicinal chemistry, particularly for the inhibition of tyrosine kinases such as FGFR1 . Its efficacy stems from the indazole core's ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the computational modeling of this scaffold is prone to error due to annular tautomerism (1H- vs. 2H-indazole).
This guide provides a rigorous, field-validated protocol for docking (1H-indazol-6-yl)methanol derivatives. Unlike generic tutorials, this workflow explicitly addresses the thermodynamic ambiguity of the indazole nitrogen and the rotational freedom of the 6-hydroxymethyl group, ensuring high-fidelity binding mode predictions.
Scientific Foundation & Mechanism
The Target: FGFR1 Kinase
Fibroblast Growth Factor Receptors (FGFRs) are transmembrane tyrosine kinases aberrant in various cancers (e.g., urothelial, breast).[1][2][3]
PDB Reference:4ZSA (FGFR1 complexed with an indazole-based inhibitor).[4] This structure is preferred over others (e.g., 2FGI) because it specifically captures the induced fit required to accommodate the indazole core.
Active Site Architecture: The ATP-binding pocket is defined by the hinge region (Glu562, Ala564), the gatekeeper residue (Val561), and the P-loop .
The Ligand: Indazole Tautomerism
The critical variable in docking indazoles is the protonation state of the pyrazole ring.
1H-Indazole (Benzenoid): Thermodynamically favored in solution (~15-20 kJ/mol more stable).
2H-Indazole (Quinoid): Less stable but often the bioactive conformation in kinase pockets where specific H-bond donor/acceptor patterns are required by the hinge residues.
6-Hydroxymethyl Group: This moiety acts as a "warhead" for solubility and specific interactions. It can function as both an H-bond donor and acceptor, often interacting with solvent-front residues or the catalytic loop aspartate.
Experimental Workflow (Diagram)
Figure 1: Comprehensive workflow for docking indazole derivatives, emphasizing the parallel processing of tautomeric states.
Detailed Protocols
Protocol 1: Ligand Preparation (The Tautomer Check)
Objective: To generate accurate 3D coordinates for both tautomeric forms of the ligand.
Sketching: Draw the (1H-indazol-6-yl)methanol core.
Tautomer Enumeration (CRITICAL):
Most software defaults to the 1H-tautomer. You must manually generate or force the software to create the 2H-tautomer .
Why? In FGFR1, the hinge residue Ala564 (backbone NH) acts as a donor. The indazole nitrogen at position 1 or 2 must act as an acceptor. The adjacent nitrogen acts as a donor to the Glu562 backbone carbonyl. The specific spacing determines which tautomer binds.
Protonation: Set pH to 7.4 +/- 0.5. The indazole pKa is ~1.0, so it remains neutral. Ensure the hydroxymethyl group is neutral (not deprotonated).
Minimization: Perform a geometry optimization using a force field like OPLS3e/4 (Schrödinger) or MMFF94 (Open source).
Constraint: Ensure the hydroxymethyl (-CH2OH) group is free to rotate during minimization to avoid getting trapped in a high-energy local minimum.
Protocol 2: Protein Preparation (PDB: 4ZSA)
Objective: To prepare a "dockable" receptor structure that mimics the biological environment.
Retrieval: Download PDB ID 4ZSA (Resolution: 2.45 Å).
Chain Selection: Select Chain A. Remove Chain B and any co-crystallized ligands (e.g., the reference indazole) but keep the reference ligand visible as a control for grid box definition.
Solvent Handling:
General Rule: Remove all water molecules.
Exception: If a water molecule forms a bridge between the ligand and the protein (common in kinases near the gatekeeper), keep it. For FGFR1/indazole, the direct hinge interaction is dominant, so water removal is generally safe.
H-Bond Assignment: Optimize the orientation of Asn, Gln, and His residues. This is vital because the electron density for these side chains is symmetric; the software must determine the N vs. O orientation based on the local H-bond network.
Protocol 3: Grid Generation & Docking
Objective: To sample the conformational space of the ligand within the active site.
Grid Definition:
Center: Use the centroid of the co-crystallized ligand in 4ZSA.
Dimensions: 20 Å x 20 Å x 20 Å (standard). Ensure the box encompasses the Hinge (Glu562-Ala564) and the solvent front.
Docking Parameters (e.g., AutoDock Vina / Glide):
Precision: Standard Precision (SP) is sufficient.
Sampling: Set exhaustiveness = 8 (Vina) or n_poses = 10 (Glide).
Constraints (Optional but Recommended): Define a hydrogen bond constraint on the backbone NH of Ala564 . This forces the software to prioritize poses that mimic the known kinase binding mode, filtering out non-productive "upside-down" poses.
Protocol 4: Post-Docking Analysis & Validation
Objective: To distinguish true binders from false positives.
Data Presentation: Scoring Matrix
Metric
Passing Criteria
Biological Significance
Docking Score
< -8.5 kcal/mol
Predicted affinity in the nanomolar/micromolar range.
Hinge Interaction
1 or 2 H-bonds
Glu562 (C=O) and Ala564 (NH) are the anchors.
RMSD (Self-Dock)
< 2.0 Å
Validates that the protocol can reproduce the crystal pose.
Ligand Efficiency
> 0.3 kcal/mol/atom
Indazoles are fragment-like; high efficiency is expected.[5]
Key Interaction Check:
Hinge Region: Look for the classic "bidentate" hydrogen bond interaction involving the indazole nitrogens.
6-Hydroxymethyl Role: Check if the -OH group forms a hydrogen bond with Asp641 (catalytic loop) or projects into the solvent. If it is buried in a hydrophobic pocket without a partner, the pose is likely an artifact.
Cause: Grid box too large or lack of H-bond constraints.
Fix: Apply a positional constraint on the hinge region or reduce box size.
Issue: Poor scores for known active compounds.
Cause: Incorrect tautomer used.
Fix: Re-run docking with the 2H-indazole tautomer. The energy penalty for forming the 2H tautomer (~4 kcal/mol) might be paid for by a superior H-bond network in the protein.
Issue: Hydroxymethyl group clashes.
Cause: Rigid receptor docking.
Fix: Allow rotation of the hydroxyl hydrogen during ligand preparation.
References
Structure of FGFR1 in complex with indazole inhibitors.
Structure-activity relationship (SAR) studies of (1H-indazol-6-yl)methanol analogs
Application Notes & Protocols Topic: Structure-Activity Relationship (SAR) Studies of (1H-Indazol-6-yl)methanol Analogs: A Guide to Synthesis, Biological Evaluation, and Data Interpretation. Audience: Researchers, scient...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Structure-Activity Relationship (SAR) Studies of (1H-Indazol-6-yl)methanol Analogs: A Guide to Synthesis, Biological Evaluation, and Data Interpretation.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The indazole ring system, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[2][3] Its unique structural and electronic properties allow it to participate in a wide range of interactions with biological macromolecules, making it a recurring motif in numerous clinically successful drugs.[4] Indazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5][6]
Within this important class of molecules, the (1H-indazol-6-yl)methanol framework serves as a particularly valuable starting point for chemical exploration. Its structure presents multiple, synthetically accessible points for modification, allowing for the systematic generation of analog libraries. This process is the foundation of Structure-Activity Relationship (SAR) studies, a systematic investigation into how chemical modifications of a lead compound affect its biological activity.[7] A well-executed SAR study provides a detailed map of the chemical space around a scaffold, guiding medicinal chemists toward analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
This document serves as a comprehensive guide for researchers embarking on SAR studies of (1H-indazol-6-yl)methanol analogs. We will detail the strategic design and synthesis of an analog library, provide robust protocols for biological evaluation using a kinase inhibition assay as a representative example, and outline the critical process of interpreting the resulting data to establish a clear and actionable SAR.
Section 1: Strategic Approach to Analog Design
The foundation of a successful SAR study lies in the rational design of the analog library. The (1H-indazol-6-yl)methanol core offers three primary vectors for chemical modification, each probing a different region of a potential protein binding pocket.
R1 (Methanol Modification): The primary alcohol can be altered to probe for hydrogen bond interactions, lipophilic pockets, or steric constraints. Modifications can include etherification, esterification, or replacement with other functional groups.
R2 (Indazole N1-Position): Substitution at the N1 position of the pyrazole ring can influence the molecule's orientation in the binding site and its physicochemical properties, such as solubility.
R3 (Indazole Benzene Ring): The benzene portion of the indazole core can be substituted at various positions (e.g., C3, C4, C5, C7) to explore additional binding interactions and fine-tune electronic properties.
Caption: Key diversification points on the (1H-indazol-6-yl)methanol scaffold.
Section 2: Synthesis and Characterization of the Analog Library
A robust and versatile synthetic strategy is paramount. The following protocols describe a general approach to synthesizing analogs and ensuring their purity and structural integrity, which is a non-negotiable prerequisite for reliable biological data.
Protocol 2.1: General Synthesis of N1-Substituted (1H-indazol-6-yl)methanol Analogs
This protocol details the N-alkylation of the indazole core, a common and effective method for generating diversity at the R2 position.
Scientific Rationale: The reaction proceeds via an SN2 mechanism. The indazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the indazole NH, enhancing its nucleophilicity without causing unwanted side reactions. A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the reaction.
Materials:
(1H-indazol-6-yl)methanol
Alkyl halide (e.g., iodomethane, benzyl bromide)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of (1H-indazol-6-yl)methanol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
Stir the suspension at room temperature for 15 minutes.
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
Stir the reaction at 50 °C and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product using flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Self-Validation: The success of the synthesis and purification is validated by the characterization methods outlined in Protocol 2.2. The final product should show a single spot on the TLC plate and high purity by HPLC.
Protocol 2.2: Compound Purification and Structural Characterization
Scientific Rationale: It is critical to confirm that the biological activity observed is due to the intended compound and not an impurity. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular structure and mass, respectively.[6]
A. High-Performance Liquid Chromatography (HPLC):
Purpose: To determine the purity of the final compound.
System: A reverse-phase C18 column is typically used.
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Acceptance Criterion: Purity should be ≥95% for use in biological assays.
B. Nuclear Magnetic Resonance (¹H and ¹³C NMR):
Purpose: To elucidate the chemical structure of the synthesized analog.
Sample Prep: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Analysis:
¹H NMR will confirm the presence of protons and their chemical environment, including the successful addition of the new alkyl group.[6][8]
¹³C NMR will confirm the carbon framework of the molecule.
C. Mass Spectrometry (MS):
Purpose: To confirm the molecular weight of the final compound.
Technique: Electrospray Ionization (ESI) is common for this class of molecules.
Analysis: The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should match the calculated exact mass.[6]
Section 3: Biological Evaluation: A Kinase Inhibition Case Study
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, making this a relevant and illustrative biological assay for an SAR study.[9][10][11]
Caption: Workflow for determining compound potency in a kinase inhibition assay.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[12] As the kinase transfers phosphate from ATP to a substrate, ADP is generated. The amount of ADP is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced. This assay is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.[13]
Synthesized indazole analogs dissolved in 100% DMSO
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Luminometer
Procedure:
Compound Plating: Create a serial dilution of each analog in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
Kinase Reaction:
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be optimized and is often set near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]
Add the 2X kinase/substrate solution to the wells containing the compounds.
Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 5-10 µL.
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
Signal Detection:
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
Protocol 3.2: IC₅₀ Value Determination
Scientific Rationale: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16] It is the most common metric for quantifying the potency of an inhibitor. The value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.[17][18]
Data Analysis Steps:
Normalization:
Average the signal from the positive control wells (DMSO only, 100% activity).
Average the signal from the negative control wells (no enzyme or potent inhibitor, 0% activity).
Calculate the percent inhibition for each compound concentration using the formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
Curve Fitting:
Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[19]
IC₅₀ Calculation: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% inhibition mark.
Section 4: Establishing the Structure-Activity Relationship (SAR)
Data Presentation: SAR Summary Table
For this application note, we will use hypothetical data for a set of (1H-indazol-6-yl)methanol analogs tested against a hypothetical kinase, "Kinase X". The parent compound (unsubstituted) is included as a baseline.
Cmpd ID
R1 (Methanol)
R2 (N1-Position)
R3 (C3-Position)
IC₅₀ (µM)
pIC₅₀ (-logIC₅₀)
1
-CH₂OH
-H
-H
15.2
4.82
2
-CH₂OH
-CH₃
-H
1.2
5.92
3
-CH₂OH
-CH₂Ph
-H
0.45
6.35
4
-CH₂OH
-cPr
-H
0.98
6.01
5
-CH₂OH
-H
-Br
8.5
5.07
6
-CH₂OH
-CH₂Ph
-Br
0.15
6.82
7
-CH₂OCH₃
-CH₂Ph
-H
25.8
4.59
8
-CH₃
-CH₂Ph
-H
> 50
< 4.30
Interpretation and Key SAR Insights:
By analyzing the data in the table, we can derive several key SAR insights, which are crucial for guiding the next round of analog design.
Impact of N1-Substitution (R2):
Comparing the parent compound 1 (IC₅₀ = 15.2 µM) with its N1-alkylated analogs 2 (-CH₃, IC₅₀ = 1.2 µM), 3 (-CH₂Ph, IC₅₀ = 0.45 µM), and 4 (-cPr, IC₅₀ = 0.98 µM) reveals a significant increase in potency. This strongly suggests that a substituent at the N1 position is favorable for activity, likely by positioning the core scaffold more optimally within the kinase's active site.
The benzyl group in compound 3 provides the most significant potency boost among the simple alkyl groups, indicating a potential hydrophobic or π-stacking interaction is possible in this region of the binding pocket. This aligns with SAR findings for other indazole-based kinase inhibitors.[9]
Impact of Ring Substitution (R3):
Adding a bromine atom at the C3 position (compound 5 vs. 1 ) provides a modest improvement in potency.
However, combining the favorable N1-benzyl group with the C3-bromo substituent (compound 6 ) results in the most potent analog in the series (IC₅₀ = 0.15 µM). This demonstrates a synergistic effect, where the two modifications together achieve a greater potency enhancement than the sum of their individual effects.
Importance of the Methanol Group (R1):
Modification of the primary alcohol is detrimental to activity. Capping the hydroxyl group as a methyl ether (compound 7 ) leads to a dramatic loss of potency compared to its parent 3 .
Completely removing the hydroxyl group (compound 8 ) abrogates activity altogether.
This provides compelling evidence that the -CH₂OH group is a critical pharmacophore, likely acting as a key hydrogen bond donor to a residue (e.g., serine, threonine, or a backbone carbonyl) in the kinase hinge region, a common binding motif for kinase inhibitors.
Conclusion and Future Directions
The systematic synthesis and evaluation of the (1H-indazol-6-yl)methanol analog library have yielded a clear and actionable Structure-Activity Relationship. The key takeaways are:
N1-substitution is critical for high potency, with a benzyl group being particularly effective.
The primary alcohol at the C6-position is essential for activity and likely serves as a hydrogen bond donor.
Substitution at the C3-position with a halogen can further enhance potency, especially when combined with an optimal N1-substituent.
Based on these findings, the next phase of lead optimization should focus on:
Exploring a wider range of N1-substituents, focusing on substituted benzyl rings to further probe the putative hydrophobic/π-stacking pocket.
Investigating other halogens (Cl, F) and small, electron-withdrawing groups at the C3-position.
Maintaining the -CH₂OH group while exploring bioisosteric replacements that retain the key hydrogen bonding capability.
By following this iterative cycle of design, synthesis, and testing, guided by the principles of SAR, researchers can efficiently advance from a promising chemical scaffold to a potent and optimized lead candidate.
References
Barlocco, D., Cignarella, G., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
Yadav, P., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
Lokhande, R., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews. Available at: [Link]
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Molecules. Available at: [Link]
Freeman-Cook, K. D., et al. (2010). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Mason, C. S., et al. (2017). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sondhi, S. M., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]
Kumar, V., & Yusuf, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
Lokhande, R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
National Center for Biotechnology Information. (n.d.). (1H-Indazol-6-yl)methanol. PubChem Compound Database. Available at: [Link]
de Souza, A. M., et al. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Chemical Information and Modeling. Available at: [Link]
BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
Liu, Z., et al. (2018). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
ResearchGate. (2017). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at: [Link]
Sebaugh, J. L. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Pharmaceutical Research. Available at: [Link]
Wu, C. C., et al. (2015). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. Available at: [Link]
Bionugget. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bionugget. Available at: [Link]
de Souza, A. M., et al. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Chemical Information and Modeling. Available at: [Link]
BioSolveIT. (n.d.). Scaffold-Based Drug Design. BioSolveIT. Available at: [Link]
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]
Liras, J. L., & Liras, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
ResearchGate. (n.d.). How to determine IC50 value of a compound? ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]
Dimova, D., et al. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry. Available at: [Link]
Yadav, P., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
Application Notes: The Indazole Scaffold in Oncology Research Featuring Axitinib
For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indazole Scaffold In the landscape of modern oncology drug discovery, certain chemical structures, known as "privileged scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
In the landscape of modern oncology drug discovery, certain chemical structures, known as "privileged scaffolds," appear repeatedly in successful therapeutic agents due to their ability to bind to multiple important biological targets. The indazole core is one such exemplary scaffold.[1][2] While simple molecules like (1H-indazol-6-yl)methanol serve as fundamental chemical building blocks in organic synthesis, their true therapeutic power is unlocked when they are elaborated into more complex derivatives.[3] These derivatives are frequently designed as potent inhibitors of protein kinases, enzymes that play a critical role in cancer cell signaling.[2]
This guide focuses on the practical application of the indazole scaffold in cancer research, using the highly successful, FDA-approved drug Axitinib (Inlyta®) as a detailed case study. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that prominently features the indazole core and is primarily used in the treatment of advanced renal cell carcinoma (RCC).[4] By understanding the mechanism, application, and experimental protocols associated with Axitinib, researchers can gain valuable insights into the broader utility of the indazole class of compounds in developing targeted cancer therapies.
Case Study: Axitinib, an Indazole-Derived Kinase Inhibitor
Axitinib is a multi-targeted tyrosine kinase inhibitor that potently targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[4][5][6]
Mechanism of Action
The primary mechanism of action for Axitinib is the potent and selective inhibition of VEGFR-1, VEGFR-2, and VEGFR-3.[4][6][7] By competitively binding to the ATP-binding site within the intracellular domain of these receptors, Axitinib stabilizes an inactive conformation, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[5][8] This effectively cuts off the tumor's blood supply.[4]
Beyond VEGFRs, Axitinib also shows inhibitory activity against other receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-KIT, although with lower potency.[4][6] This multi-targeted profile contributes to its overall anti-tumor activity. The inhibition of these pathways leads to a reduction in the phosphorylation of key downstream signaling proteins like Akt and ERK.[8]
VEGFR Signaling Pathway and Axitinib's Point of Intervention
The VEGF signaling pathway is a critical regulator of both physiological and pathological angiogenesis.[9][10][11] In cancer, tumor cells often secrete VEGF-A, which binds to VEGFR-2 on endothelial cells, triggering receptor dimerization and autophosphorylation.[12] This initiates a cascade involving pathways such as PI3K/AKT and RAS/MAPK, ultimately leading to increased vascular permeability, and endothelial cell proliferation, migration, and survival.[10]
Studying Angiogenesis: Axitinib is an excellent tool compound for investigating the role of VEGFR signaling in tumor angiogenesis, both in vitro and in vivo. Its high potency and selectivity for VEGFRs allow for targeted inhibition.[8]
Modeling Drug Resistance: Researchers can use Axitinib to induce resistance in cancer cell lines or animal models, which can then be used to study the molecular mechanisms of acquired resistance to anti-angiogenic therapies.
Combination Therapies: Axitinib is often used in combination with other agents, such as immune checkpoint inhibitors, making it a relevant compound for preclinical studies aimed at developing novel combination cancer therapies.[4]
Experimental Design Considerations
Cell Line Selection: Choose cell lines known to be sensitive to VEGFR inhibition or relevant to the cancer type being studied (e.g., human renal cell carcinoma lines like 786-O or A-498). For mechanistic studies on angiogenesis, endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model.
Concentration Range: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line, as this can vary. A typical starting range for in vitro assays is from low nanomolar to mid-micromolar.[13]
Controls: Always include a vehicle control (e.g., DMSO, the solvent typically used to dissolve Axitinib). For mechanism-of-action studies, a positive control (e.g., VEGF-A treatment to stimulate VEGFR phosphorylation) is essential.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the efficacy and mechanism of action of indazole-based kinase inhibitors like Axitinib.
Technical Guide: Regioselective Synthesis of 6-Substituted 1H-Indazoles
This guide addresses the specific challenges in accessing and functionalizing 6-substituted 1H-indazoles . Unlike the 3-, 5-, or 7-positions, the 6-position is electronically deactivated and sterically nondescript, rende...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific challenges in accessing and functionalizing 6-substituted 1H-indazoles . Unlike the 3-, 5-, or 7-positions, the 6-position is electronically deactivated and sterically nondescript, rendering direct electrophilic aromatic substitution (SEAr) ineffective. Consequently, the primary challenge is not functionalizing the 6-position, but constructing the ring system with the substituent already in place, or managing the N1/N2 regioselectivity of the resulting core.
The Core Challenge: Why C6 is Difficult
In the indazole scaffold, the pyrazole ring acts as an electron-withdrawing group on the benzene ring.
SEAr Incompatibility: Electrophilic attack typically occurs at C3 (pyrazole ring) or C5/C7 (benzene ring, activated by the hydrazone-like nitrogen). C6 is the least reactive position for direct functionalization.
Strategic Implication: You cannot reliably make 6-substituted indazoles by nitrating or halogenating unsubstituted indazole. You must use De Novo Synthesis (ring closure) using precursors where the substituent is already installed.
Protocol A: De Novo Assembly (The "Gold Standard")
The most robust route to 6-substituted indazoles is the condensation of 4-substituted-2-fluorobenzaldehydes with hydrazine.
Retrosynthetic Mapping
To obtain a substituent at C6 of the indazole, you must start with a substituent at C4 of the benzaldehyde relative to the carbonyl.
Caption: Atom mapping from precursor to product. Note that the substituent para to the aldehyde becomes C6.
Step-by-Step Protocol
Target: 6-Bromo-1H-indazole (Scale: 10 mmol)
Precursor: Dissolve 4-bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol) in DMSO (10 mL) or NMP .
Why DMSO? High polarity stabilizes the transition state for the SNAr displacement of fluoride.
Workup: Pour onto crushed ice/water (100 mL). The product usually precipitates. Filter, wash with water, and dry.
Troubleshooting Guide: Cyclization Failures
Symptom
Probable Cause
Corrective Action
Low Yield / Toluene Byproduct
Wolff-Kishner Reduction. Excess hydrazine at high temp can reduce the hydrazone intermediate to a methyl group (deoxygenation) instead of cyclizing.
Use the O-Methyloxime Variant. Convert aldehyde to O-methyloxime first. This blocks the reduction pathway (See Lukin et al. method).
No Reaction
Poor Leaving Group. The fluorine is not activated enough.
Switch Solvent. Move from EtOH to DMSO or NMP to accelerate SNAr. Increase temp to 140°C.
Mixture of Isomers
Wrong Starting Material. You likely used a 3-substituted or 5-substituted benzaldehyde.
Verify Regiochemistry. Ensure substituent is para to the carbonyl (C4 position) in the starting material.
Protocol B: Managing N1 vs. N2 Regioselectivity
Once the 6-substituted core is synthesized, the next challenge is alkylating the nitrogen. 6-substituted indazoles are prone to N1/N2 mixtures because the C6 substituent (unlike C7) provides no steric shielding to the N1 position.
The Decision Matrix
Thermodynamic Control (N1 Major): High temperature, reversible conditions.
Kinetic Control (N2 Major): Low temperature, irreversible conditions, steric bulk.
Caption: Decision tree for selecting alkylation conditions based on desired regioisomer.
Compatibility: Works well with 6-halo substituents (Br, Cl) without dehalogenation, allowing orthogonal cross-coupling later.
Summary of Key Data
Precursor
Reaction
Indazole Product
Regioselectivity Risk
4-R-2-Fluorobenzaldehyde
Hydrazine Cyclization
6-R-Indazole
Low (High fidelity)
3-R-2-Fluorobenzaldehyde
Hydrazine Cyclization
7-R-Indazole
Low
5-R-2-Fluorobenzaldehyde
Hydrazine Cyclization
5-R-Indazole
Low
6-R-Indazole
NaH / Alkyl Halide / Heat
N1-Alkyl-6-R
Moderate (Usually ~4:1 to 10:1)
6-R-Indazole
Meerwein Salt / DCM
N2-Alkyl-6-R
High (Kinetic trap)
References
Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry.
Lefebvre, V., et al. (2010).[1] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry.
BenchChem Technical Support. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
Cheung, C.W., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. The Journal of Organic Chemistry.
Meanwell, N.A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Technical Support Center: Grignard Reactions with Indazole-6-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals who are utilizing Grignard reactions with indazole-6-carbaldehyde. As a Senior Application Scientist, my goal is to provide not just...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals who are utilizing Grignard reactions with indazole-6-carbaldehyde. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize this crucial synthetic transformation. The indazole moiety is a key pharmacophore, and mastering its functionalization is critical for the synthesis of numerous biologically active molecules.
I. Understanding the Reaction Landscape: FAQs
This section addresses fundamental questions about the Grignard reaction with indazole-6-carbaldehyde, providing the foundational knowledge needed to anticipate and mitigate common issues.
Q1: What is the expected primary product of a Grignard reaction with indazole-6-carbaldehyde?
A1: The primary and desired product is a secondary alcohol, specifically (1H-indazol-6-yl)(R)methanol, where 'R' is the organic group from the Grignard reagent (R-MgX). The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.[1][2][3]
Q2: What are the most common byproducts I should expect in this reaction, and why do they form?
A2: Several byproducts can arise due to the inherent reactivity of both the Grignard reagent and the indazole substrate. The most common are:
Enolization Product (Starting Material): The Grignard reagent can act as a strong base, abstracting a proton from a carbon alpha to the carbonyl group.[1] However, with an aldehyde, this is less common than with ketones. A more significant issue is the acidic proton on the indazole nitrogen.
Reduced Aldehyde: The Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon, which results in the formation of (1H-indazol-6-yl)methanol. This is more likely with sterically hindered Grignard reagents.[1]
Wurtz-type Coupling Products: Homocoupling of the Grignard reagent (R-R) can occur, especially at higher temperatures or in the presence of certain impurities.[4][5]
Products from Reaction with the Indazole N-H: The indazole ring contains an acidic N-H proton. The Grignard reagent is a strong base and will react with this acidic proton, consuming one equivalent of the Grignard reagent and forming a magnesium salt of the indazole.[6] This can significantly reduce the yield of the desired product.
Q3: Why is it critical to use anhydrous conditions for this reaction?
A3: Grignard reagents are highly reactive towards protic sources, including water.[6][7] Any trace of moisture will protonate the Grignard reagent, quenching it and rendering it unreactive towards the aldehyde.[6] This reaction is rapid and exothermic. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the success of the reaction.
II. Troubleshooting Guide: From Theory to Practice
This section provides a structured approach to diagnosing and solving common problems encountered during the Grignard reaction with indazole-6-carbaldehyde.
1. Verify Grignard Reagent Activity: Before adding the aldehyde, perform a quick titration of the Grignard reagent (e.g., with I2) to determine its exact concentration. 2. Increase Equivalents: Due to the acidic N-H of the indazole, at least 2 equivalents of the Grignard reagent are recommended. The first equivalent deprotonates the indazole, and the second acts as the nucleophile. 3. Check Starting Material Purity: Use freshly purified indazole-6-carbaldehyde. Impurities can inhibit the reaction.
Significant amount of (1H-indazol-6-yl)methanol observed
1. Reduction of the aldehyde by the Grignard reagent. 2. Sterically hindered Grignard reagent.
1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over reduction. 2. Use a Less Hindered Grignard Reagent: If possible, consider using a less sterically bulky Grignard reagent.
Presence of a significant amount of R-R homocoupling product
1. High reaction temperature. 2. Presence of transition metal impurities.
1. Control Temperature: Maintain a low and consistent reaction temperature. 2. Use High-Purity Magnesium: Ensure the magnesium turnings used for the Grignard reagent preparation are of high purity.
Complex mixture of unidentified byproducts
1. Decomposition of the Grignard reagent. 2. Side reactions involving the indazole ring.
1. Freshly Prepare Grignard Reagent: Use the Grignard reagent immediately after its preparation for best results. 2. Protect the Indazole N-H: Consider protecting the acidic N-H proton of the indazole with a suitable protecting group (e.g., Boc, SEM) prior to the Grignard reaction. This will prevent side reactions at that position.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Grignard Reaction with Indazole-6-carbaldehyde
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
Reaction Setup: Equip the reaction flask with a magnetic stir bar and a septum. Maintain a positive pressure of inert gas throughout the reaction.
Grignard Reagent Addition: If using a commercially available Grignard reagent, transfer the required amount (at least 2.2 equivalents) to the dropping funnel via cannula. If preparing it in situ, ensure the formation is complete before proceeding.
Substrate Addition: Dissolve indazole-6-carbaldehyde (1 equivalent) in anhydrous THF in the reaction flask and cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
Reaction: Add the Grignard reagent dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-H Protection of Indazole-6-carbaldehyde (Example with Boc Group)
Setup: To a solution of indazole-6-carbaldehyde (1 equivalent) in anhydrous dichloromethane, add triethylamine (1.5 equivalents) and DMAP (0.1 equivalents).
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents) portion-wise at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the N-Boc protected indazole-6-carbaldehyde by column chromatography. This protected intermediate can then be used in the Grignard reaction following Protocol 1, using only 1.1 equivalents of the Grignard reagent.
IV. Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing reaction pathways for the Grignard reaction with indazole-6-carbaldehyde.
Caption: A troubleshooting flowchart for optimizing the Grignard reaction.
V. References
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Wikipedia. (2023, October 29). Grignard reaction. Retrieved from [Link]
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
Stability of (1H-indazol-6-yl)methanol under acidic or basic conditions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (1H-indazol-6-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (1H-indazol-6-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability and reactivity of this versatile building block under various experimental conditions.
Guiding Principles: Understanding the Core Chemistry
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental chemical properties of (1H-indazol-6-yl)methanol. Its stability is governed by the interplay between the heteroaromatic indazole core and the reactive benzylic alcohol substituent.
The indazole ring is an aromatic bicyclic system. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. For the parent indazole and most derivatives, the 1H-tautomer is thermodynamically more stable and is the predominant form[1][2]. This stability is a key factor in its general resilience, but the presence of two distinct nitrogen atoms and an acidic N-H proton dictates its reactivity.
Key Reactive Centers:
N1-H Proton: This proton is weakly acidic (pKa ≈ 13.9), making it susceptible to deprotonation by moderately strong to strong bases.
N2 Lone Pair: This nitrogen is the more basic and kinetically favored site for protonation and electrophilic attack under neutral or acidic conditions[3].
Benzylic Alcohol (-CH₂OH): This primary alcohol can be oxidized or act as a nucleophile. Crucially, its position next to an aromatic ring makes it susceptible to acid-catalyzed dehydration via a stabilized carbocation intermediate.
This section addresses specific problems you may encounter during your experiments, explaining the underlying chemical causality and providing actionable protocols to resolve the issues.
Issue 1: Non-selective N-Alkylation During Reactions Under Basic Conditions
Question: I am attempting a reaction on the hydroxyl group of (1H-indazol-6-yl)methanol using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and an alkyl halide. My analysis shows a complex mixture, including products where the indazole ring has been alkylated. Why is this occurring and how can I achieve selectivity?
Answer:
Root Cause Analysis: This is a classic case of competing nucleophiles. The N1-H proton of the indazole ring is acidic enough to be removed by common bases, creating a powerful indazolate anion. This anion is an excellent nucleophile and will compete with the intended alkoxide (formed from the deprotonation of the methanol group) for the alkylating agent. Under basic conditions, indazoles typically undergo unselective alkylation, yielding a mixture of N1 and N2 isomers[3]. The N1-alkylated product is often the thermodynamically favored isomer, while the N2-product is kinetically favored[3].
Visualizing the Competing Pathways:
Caption: Competing deprotonation pathways under basic conditions.
The most effective strategy is to use an orthogonal protecting group strategy.
Step-by-Step Methodology:
Protect the Indazole Nitrogen:
Objective: To render the indazole nitrogen unreactive towards the base and electrophile.
Reagents: Choose a protecting group stable to your intended O-alkylation conditions. A tert-butyloxycarbonyl (BOC) group is often suitable.
Procedure:
Dissolve (1H-indazol-6-yl)methanol in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
Perform an aqueous workup and purify the N-BOC protected intermediate by column chromatography.
Perform the O-Alkylation:
Objective: To selectively alkylate the free hydroxyl group.
Procedure:
Dissolve the N-BOC protected intermediate in an anhydrous solvent (e.g., THF, DMF).
Cool the solution to 0 °C and add your base (e.g., NaH, 1.1 eq.).
After gas evolution ceases, add your alkylating agent (R-X, 1.1 eq.).
Allow the reaction to warm to room temperature and stir until completion.
Quench the reaction carefully with water and perform a standard extraction and purification.
Deprotect the Indazole Nitrogen:
Objective: To remove the BOC group and yield the final desired product.
Procedure:
Dissolve the O-alkylated, N-BOC protected compound in DCM.
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
Stir at room temperature for 1-3 hours.
Evaporate the solvent and TFA under reduced pressure. Neutralize with a saturated NaHCO₃ solution and extract the final product.
Issue 2: Product Degradation Under Strong Acid Conditions
Question: I am using strong acid (e.g., neat TFA, concentrated HCl) to remove a protecting group from a more complex molecule containing the (1H-indazol-6-yl)methanol moiety. I'm seeing significant decomposition and the formation of tar-like substances. What is causing this instability?
Answer:
Root Cause Analysis: While the indazole ring itself is reasonably stable in acid, the benzylic alcohol is the weak point. In a strongly acidic medium, the hydroxyl group is readily protonated, turning it into a good leaving group (H₂O). The subsequent loss of water generates a benzylic carbocation. This carbocation is resonance-stabilized by the aromatic ring, making its formation favorable. Once formed, this highly reactive intermediate can be attacked by nucleophiles (like chloride ions or water) or lead to undesired polymerization reactions, resulting in low yields and complex product mixtures.
Visualizing the Degradation Pathway:
Caption: Acid-catalyzed degradation via a benzylic carbocation.
Lower Temperature: Perform the acid-mediated step at 0 °C or even -20 °C to significantly slow the rate of carbocation formation and subsequent degradation.
Reduce Acid Concentration: Use the minimum concentration of acid required for the desired transformation (e.g., 10-20% TFA in DCM instead of neat TFA).
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion.
Use Carbocation Scavengers:
Objective: To trap the reactive carbocation intermediate before it can polymerize.
Procedure: Add a scavenger to the reaction mixture along with the acid.
Common Scavengers:
Triethylsilane (TES) or Triisopropylsilane (TIS) are excellent hydride donors that will reduce the carbocation back to a methylene group.
Anisole or Thioanisole can act as nucleophilic traps.
Select an Alternative Synthetic Strategy:
If possible, redesign your synthesis to use protecting groups that can be removed under non-acidic conditions.
Examples:
Benzyl (Bn) or Carboxybenzyl (Cbz) groups: Removable by catalytic hydrogenolysis (H₂, Pd/C), which is typically a very mild and clean method.
Silyl ethers (e.g., TBDMS, TIPS): Removable with fluoride sources like Tetrabutylammonium fluoride (TBAF) under neutral or slightly basic conditions.
Issue 3: Reversion of N-Hydroxymethyl Derivatives to Starting Material
Question: I have successfully prepared a (1H-indazol-1-yl)methanol derivative by reacting indazole with formaldehyde. However, during aqueous workup or purification by column chromatography, I observe the reappearance of the starting NH-indazole. Is this reaction reversible?
Answer:
Root Cause Analysis: Yes, the formation of (indazol-1-yl)methanol from indazole and formaldehyde is a reversible reaction[4][5]. The product is a type of N,O-acetal, often called a hemiaminal, which is known to be labile. The equilibrium can be shifted back towards the starting materials by heat or the presence of either acid or base catalysts. Crystallization from hot water, for example, has been shown to cause partial hydrolysis back to the free indazole[4][5]. Silica gel used in chromatography can be sufficiently acidic to promote this reversion.
Q1: What are the recommended storage conditions for (1H-indazol-6-yl)methanol?A: The compound should be stored in a cool, dry, and dark environment in a tightly sealed container to protect it from moisture and light. It is a solid at room temperature and is generally stable under standard laboratory conditions[6].
Q2: Is the indazole ring itself susceptible to degradation?A: The 1H-indazole aromatic system is thermodynamically very stable and robust[1][2]. It is generally resistant to typical reaction conditions that do not involve strong oxidants or reductants that could compromise the aromaticity. Its primary reactivity stems from the N-H proton and the nucleophilic N2 atom[2][3].
Q3: Can the benzylic alcohol of (1H-indazol-6-yl)methanol be easily oxidized?A: Yes. The primary benzylic alcohol can be readily oxidized to the corresponding 1H-indazole-6-carbaldehyde or 1H-indazole-6-carboxylic acid. Standard oxidation protocols can be used, but mild conditions are often preferred to avoid potential side reactions on the nitrogen atoms.
To Aldehyde: Manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation.
To Carboxylic Acid: Jones oxidation (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄). Care must be taken as these harsh conditions can sometimes affect the heterocycle.
Q4: Under acidic conditions, which nitrogen on the indazole ring gets protonated?A: The lone pair on the N2 nitrogen is more basic and is the primary site of protonation in an acidic medium[2][7]. This forms the indazolium cation.
References
Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98. Available at: [Link]
Reddy, T. S., et al. (2018). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. Available at: [Link]
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]
Baral, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. Available at: [Link]
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]
PubChem. (n.d.). (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #8492: Purification of Polar Indazole DerivativesStatus: Open | Priority: High
Assigned Specialist: Senior Application Scientist, Separation Technologies
Triage & Diagnostic Overview
User Issue: "I am trying to purify a polar indazole derivative. The compound either elutes in the void volume (retention
) on C18, or exhibits severe tailing (shark-fin shape) when retained. Solubility is poor in water but good in DMSO."
Root Cause Analysis:
Indazoles are bicyclic nitrogen heterocycles. The core structure is amphoteric but typically behaves as a weak base (pKa ~1.2 for the parent ring, but often higher with substituents).
Retention Failure: The polar functional groups (hydroxyls, amines, carboxylates) attached to the indazole core reduce the hydrophobic interaction energy required for standard C18 retention.
Peak Tailing: The basic nitrogen (N2) and the protonated N1 interact with residual silanols (
) on the silica support, causing secondary retention mechanisms (ion-exchange) that lead to tailing.
Injection Breakthrough: Dissolving polar compounds in strong organic solvents (DMSO/MeOH) and injecting them onto a high-aqueous initial gradient causes the sample to travel faster than the mobile phase, resulting in distorted, split, or void-eluting peaks.
Module 1: Retention Strategies (The "Void Volume" Problem)
If your compound elutes at the solvent front (
), the stationary phase cannot compete with the mobile phase for the analyte. You must increase the stationary phase polarity or swap the separation mode.
Decision Matrix: Selecting the Right Chemistry
Figure 1: Decision tree for stationary phase selection based on analyte polarity.
Protocol A: Polar-Embedded C18 (AQ-Type)
Standard C18 chains undergo "phase collapse" (dewetting) in 100% aqueous mobile phases. Polar-embedded phases (containing carbamate or amide groups in the alkyl chain) remain extended in water, allowing interaction with polar indazoles.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic Acid.
Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase (Bare Silica or Amide).
Inversion of Logic: Water is the strong solvent; Acetonitrile is the weak solvent.
Mobile Phase: Start high organic (95% ACN) and gradient down to 60% ACN.
Buffer Requirement: You must use a buffer (e.g., 10mM Ammonium Acetate) in HILIC to maintain the water layer and suppress ion exchange.
Module 2: Peak Shape Optimization (The "Shark Fin" Problem)
Tailing is usually caused by silanol interactions.[3] The indazole nitrogen is protonated at acidic pH, making it a cation that sticks to anionic silanols.
Troubleshooting Table: Mobile Phase Modifiers
Modifier
pH Range
Mechanism of Action
Recommended For
Trifluoroacetic Acid (TFA)
~2.0
Ion Pairing: The Trifluoroacetate anion pairs with the protonated indazole, masking the charge. Silanol Suppression: Low pH keeps silanols protonated (neutral).
First line defense for peak shape. (Note: Suppresses MS signal).
Formic Acid
~2.7
pH Control: Lowers pH but offers weak ion-pairing compared to TFA.
LC-MS applications where signal sensitivity is critical.
Ammonium Bicarbonate
~10.0
Neutralization: High pH deprotonates the indazole (neutral form), eliminating cation-exchange with silanols.
Hybrid Columns Only (e.g., BEH, Gemini NX). Silica dissolves at pH > 8.[4]
The "High pH" Strategy (Expert Insight)
If you are using a modern hybrid-particle column (e.g., Waters XBridge/BEH or Phenomenex Gemini), switch to high pH.
Why: At pH 10, the indazole is neutral (pKa < 10). Neutral molecules do not interact with charged silanols.
Result: Retention usually increases (molecule becomes more hydrophobic) and tailing disappears.
Warning: Do not try this on standard silica columns; you will dissolve the stationary phase.
Module 3: The Solubility Paradox (Prep HPLC)
The Issue: You dissolve the sample in DMSO because it won't dissolve in water. You inject 500 µL. The peak splits or looks terrible.
The Cause: "Strong Solvent Effect."[5][6] The DMSO plug travels down the column, carrying the analyte with it, preventing it from binding to the head of the column.
Solution: At-Column Dilution (Sandwich Injection)
Do not just inject pure DMSO. Use the autosampler to create a "sandwich" or use a co-flow pump.
Protocol: The Sandwich Injection
Air Gap: 5 µL
Plug 1: 20 µL Water (Weak Solvent)
Sample: 50 µL Indazole in DMSO
Plug 2: 20 µL Water (Weak Solvent)
Why this works: As the plug enters the column, the water plugs dilute the DMSO edges, forcing the indazole to precipitate/focus momentarily at the head of the column, sharpening the band.
Figure 2: Impact of injection technique on peak shape for DMSO-solvated samples.
Frequently Asked Questions (FAQs)
Q: I see a "ghost peak" in my gradient blank. Is it my compound?A: Likely not. Indazoles are sticky. Run a "double gradient" wash. If the peak appears at the exact same time in a blank run (no injection), it is a system contaminant (water quality or mobile phase additive impurity). If it appears only after a sample run, it is "carryover."
Fix: Add 10% Trifluoroethanol (TFE) or Isopropanol to your needle wash solvent.
Q: Can I use HILIC for Prep purification?A: Yes, but removing the solvent is harder. HILIC uses water/acetonitrile.[1][5][7] Acetonitrile is easy to evaporate, but the buffers (Ammonium Acetate) must be volatile. Do not use Phosphate buffers for HILIC prep if you need to recover the salt-free compound.
Q: My retention time shifts every run. Why?A: Check your equilibration time.
RP-C18: Requires ~3-5 column volumes to re-equilibrate.
HILIC: Requires 20-50 column volumes . The water layer on the silica takes a long time to stabilize. If you cut equilibration short, retention times will drift.
References
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.
Neue, U. D., et al. (2006). Peak Capacity in Gradient Elution. Waters Corporation Technical Notes.
Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for Solvent Strength & Selectivity).
Improving yield in the reduction of 1H-indazole-6-carboxylic acid
Technical Support Center: Synthesis of (1H-Indazol-6-yl)methanol Welcome to the technical support center for the synthesis of (1H-indazol-6-yl)methanol. This guide is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of (1H-Indazol-6-yl)methanol
Welcome to the technical support center for the synthesis of (1H-indazol-6-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the reduction of 1H-indazole-6-carboxylic acid. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction yield and purity.
Overview of the Reduction
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For a substrate like 1H-indazole-6-carboxylic acid, the presence of the heteroaromatic ring and the acidic N-H proton introduces specific challenges that must be carefully managed. The primary methods for this reduction involve powerful hydride-donating reagents, most commonly Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃·THF).
The choice of reagent and reaction conditions is critical for success. This guide will explore the nuances of each method, address common pitfalls, and provide robust protocols for achieving high-yield synthesis.
Caption: General workflow for the reduction of 1H-indazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting 1H-indazole-6-carboxylic acid to (1H-indazol-6-yl)methanol?
This is the most critical decision, and the answer depends on the specific requirements of your synthesis, such as scale, available equipment, and the presence of other functional groups.
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and common reducing agent for carboxylic acids.[1][2] It is highly reactive and will reduce most carbonyl functionalities. Its main drawbacks are its violent reactivity with water and protic solvents and a potentially challenging workup that can trap the product in aluminum salt precipitates.[3]
Borane-Tetrahydrofuran Complex (BH₃·THF): Borane is a milder reducing agent that shows excellent chemoselectivity for carboxylic acids.[1][4] It will typically not reduce esters, amides, or nitriles under conditions used for carboxylic acid reduction, making it ideal for multifunctional molecules.[1] The workup is generally more straightforward than with LiAlH₄.
Preventing over-oxidation of the methanol group in indazoles
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the oxidation of the methanol group on an indazole core. Our focus is to provide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the oxidation of the methanol group on an indazole core. Our focus is to provide actionable troubleshooting advice and robust protocols to achieve high yields of the desired indazole aldehyde while preventing over-oxidation to the corresponding carboxylic acid.
Understanding the Challenge: The Oxidation Pathway and the Problem of Over-oxidation
The oxidation of a primary alcohol, such as an indazole-methanol, to an aldehyde is a delicate transformation. The desired aldehyde product is itself susceptible to further oxidation to a carboxylic acid, often at a faster rate than the initial alcohol oxidation.[1] This is particularly true in the presence of strong oxidizing agents or water, which can facilitate the formation of a gem-diol (aldehyde hydrate) intermediate, a key precursor to the carboxylic acid.[2]
The core challenge lies in selecting reaction conditions and reagents that are potent enough to oxidize the alcohol efficiently but mild enough to prevent the subsequent oxidation of the aldehyde product. The indazole ring itself, being an electron-rich heterocyclic system, can also influence the reaction, potentially coordinating with metal-based oxidants or being sensitive to harsh acidic or basic conditions.
Caption: Oxidation pathway of indazole methanol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the oxidation of indazole methanols in a question-and-answer format.
Q1: My primary product is the indazole carboxylic acid, not the aldehyde. What happened?
This is a classic case of over-oxidation. The most likely causes are:
Oxidizing Agent is too Strong: Reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) are generally too harsh for this transformation and will readily convert the primary alcohol directly to the carboxylic acid.[2][3]
Presence of Water: The reaction must be performed under anhydrous conditions. Any water present can lead to the formation of the aldehyde hydrate, which is rapidly oxidized to the carboxylic acid.[2]
Prolonged Reaction Time or Elevated Temperature: Even with milder oxidants, allowing the reaction to proceed for too long or at too high a temperature can provide the necessary energy to overcome the activation barrier for the second oxidation step.
Solution: Switch to a milder, selective oxidizing agent designed for stopping at the aldehyde stage. Recommended systems include Dess-Martin Periodinane (DMP), Swern oxidation, or TEMPO-based catalysts.[3][4] Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I have a low yield of the aldehyde and a lot of unreacted starting material. How can I improve conversion without causing over-oxidation?
This indicates that the reaction conditions are too mild or inefficient.
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For reagents like DMP or MnO₂, a stoichiometric excess is often required.
Low Reaction Temperature: While low temperatures are crucial for some methods (like Swern oxidation), if the reaction is stalling, a carefully controlled, slight increase in temperature might be necessary.
Reagent Quality: Ensure your oxidizing agent is fresh and has not decomposed. For instance, DMP is sensitive to moisture.[5] Activated manganese dioxide should be properly prepared and stored.[6]
Solution: First, verify the quality and stoichiometry of your reagents. Monitor the reaction closely using Thin-Layer Chromatography (TLC). If the reaction stalls, consider a slow, incremental increase in temperature. Alternatively, switching to a different mild oxidation system might be more effective for your specific substrate. For example, if a Swern oxidation is sluggish, a TEMPO-catalyzed aerobic oxidation might offer better turnover.[7]
Q3: My reaction is messy, with multiple unidentified spots on the TLC plate. What could be the cause?
A complex reaction mixture suggests side reactions are occurring.
Decomposition of Starting Material or Product: The indazole ring can be sensitive to certain conditions. Strongly acidic or basic conditions can lead to degradation. For example, the acetic acid byproduct in DMP oxidations can be detrimental to acid-labile compounds.[8]
Reaction with the Indazole Ring: While less common for the oxidations discussed, some reagents could potentially interact with the N-H proton or the pyrazole ring, especially if it is highly activated.
Byproduct Formation: Some methods generate reactive byproducts. The Swern oxidation, for instance, must be maintained at a low temperature (typically -78 °C) to prevent side reactions like Pummerer rearrangement.[9]
Solution:
Buffer the Reaction: For DMP oxidations on acid-sensitive substrates, add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to neutralize the acetic acid byproduct.[8]
Control Temperature Rigorously: For cryogenic reactions like the Swern oxidation, maintain the temperature strictly at -78 °C until the reaction is complete. Do not allow it to warm prematurely.[10]
Choose a Cleaner Reagent: TEMPO-catalyzed systems are often very clean and operate under neutral pH, minimizing side reactions.[11]
Caption: Troubleshooting decision tree for indazole methanol oxidation.
Preventative Strategies & Optimized Protocols
The most effective strategy is to choose a mild and selective oxidation method from the outset. Below is a comparison of recommended systems, followed by detailed experimental protocols.
Comparison of Recommended Mild Oxidizing Agents
Feature
Dess-Martin Periodinane (DMP)
Swern Oxidation
TEMPO-Catalyzed Oxidation
Manganese Dioxide (MnO₂)
Reagent(s)
Dess-Martin Periodinane
DMSO, Oxalyl Chloride, Et₃N
TEMPO (cat.), Co-oxidant (e.g., Bleach, O₂)
Activated MnO₂
Stoichiometry
Stoichiometric (1.1-1.5 eq)
Stoichiometric
Catalytic
Large Excess (5-20 eq)
Temp (°C)
Room Temperature
-78 °C
Room Temperature
Room Temp to Reflux
Advantages
Mild, neutral conditions; reliable; fast reaction times.[8]
Wide functional group tolerance; avoids heavy metals.[12][13]
This protocol is a reliable choice for the selective oxidation of primary alcohols to aldehydes under mild, neutral conditions.[8][17]
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the indazole-methanol substrate (1.0 eq).
Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM).
Buffering (Optional): If the substrate is acid-sensitive, add solid sodium bicarbonate or pyridine (2.0 eq).
Addition of DMP: Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature. The mixture may become slightly cloudy.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (typically 1-3 hours).
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel.
Protocol 2: Swern Oxidation
This method is renowned for its mildness and broad functional group tolerance, operating at cryogenic temperatures.[10][12][13]
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). To this, slowly add oxalyl chloride (1.5 eq).
DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.5 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.
Substrate Addition: Add a solution of the indazole-methanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes.
Base Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
Work-up: Quench the reaction by adding water.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Note: All steps involving dimethyl sulfide (DMS) byproduct should be performed in a well-ventilated fume hood.[12]
Frequently Asked Questions (FAQs)
Q: Which N-position of the indazole will be more stable, 1H or 2H?
The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[18] However, the specific substitution pattern on the ring can influence this equilibrium. For synthetic planning, it's crucial to characterize your starting material and product to confirm the isomer.
Q: Can the N-H proton of the indazole interfere with the oxidation?
In most mild oxidation conditions (DMP, Swern, TEMPO), the N-H proton is generally not reactive. However, under basic conditions or with certain metal catalysts, deprotonation could occur. If interference is suspected, protection of the indazole nitrogen (e.g., with a BOC or SEM group) prior to oxidation is a viable strategy.
Q: How can I effectively monitor the reaction by TLC?
Use a solvent system that gives good separation between your starting alcohol (more polar) and the product aldehyde (less polar). Co-spotting your reaction mixture with the starting material is essential. The disappearance of the starting material spot and the appearance of a new, higher Rf spot is indicative of a successful reaction. Staining with potassium permanganate can be helpful, as the alcohol will show a bright spot while the aldehyde may be less reactive.
Q: Are there any "greener" alternatives to these methods?
Yes. TEMPO-catalyzed aerobic oxidation is an excellent green alternative.[7][14] This method uses catalytic amounts of a copper salt and TEMPO with air (O₂) as the terminal oxidant, producing water as the only byproduct.[14] Another approach involves using manganese dioxide, which is a relatively benign metal oxide, and the workup involves simple filtration.[15]
References
Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved from [Link]
Alcohol oxidation - Wikipedia. (n.d.). Retrieved from [Link]
Mild Oxidizing Agents - Chemistry LibreTexts. (2019). Retrieved from [Link]
Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. (n.d.). Retrieved from [Link]
Explain why mild oxidation of a primary alcohol gives an aldehyde, whereas oxidation of a secondary alcohol gives a ketone. - Filo. (2024). Retrieved from [Link]
Manganese Dioxide - Common Organic Chemistry. (n.d.). Retrieved from [Link]
Solvent free oxidation of alcohols with manganese dioxide - ResearchGate. (2025). Retrieved from [Link]
Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. (n.d.). Retrieved from [Link]
Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
Mild oxidising agents which convert primary alcohol into aldehyde - Brainly.in. (2019). Retrieved from [Link]
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed. (2023). Retrieved from [Link]
Selective electrochemical oxidation of primary alcohols to corresponding aldehydes - GEPRIS. (n.d.). Retrieved from [Link]
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - Frontiers. (n.d.). Retrieved from [Link]
Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved from [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). Retrieved from [Link]
TEMPO-Mediated Oxidations. (n.d.). Retrieved from [Link]
07.13 Dess-Martin Periodinane - YouTube. (2019). Retrieved from [Link]
Swern oxidation - Wikipedia. (n.d.). Retrieved from [Link]
Technical Support Center: Minimizing Dimer Formation in Indazole Coupling Reactions
Introduction: The Indazole Challenge Welcome to the Technical Support Center. You are likely here because your LC-MS traces show a persistent or peak, or your isolated yields are suffering due to the formation of symmetr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Challenge
Welcome to the Technical Support Center. You are likely here because your LC-MS traces show a persistent
or peak, or your isolated yields are suffering due to the formation of symmetrical biaryl species (dimers).
Indazole scaffolds present a unique "double threat" in coupling reactions:
Nucleophilic Ambiguity: The
vs. tautomeric equilibrium complicates C-N couplings.
Electronic Instability: Indazole boronic acids/esters are prone to protodeboronation and oxidative homocoupling (dimerization) due to the heteroatom-rich
-system which can stabilize zwitterionic intermediates.
This guide moves beyond basic "optimization" and dissects the mechanistic root causes of dimer formation, providing self-validating protocols to eliminate them.
Module 1: Diagnosing the "Dimer" (Root Cause Analysis)
Before optimizing, we must identify which dimer is forming. The mechanism of failure dictates the solution.
Scenario A: The Oxidative Homocoupling (Suzuki-Miyaura)
Observation: You are coupling Indazole-Boronate (
) + Aryl Halide (). You observe (Indazole-Indazole).
Root Cause: Oxygen ingress or slow transmetalation. Dissolved
re-oxidizes to a peroxo-Pd(II) species, which consumes two equivalents of boronic acid to form the homodimer.
Critical Insight: This is often a symptom of "Catalyst Idling." If the oxidative addition of the aryl halide (
) is too slow, the catalyst sits waiting and eventually reacts with the boronate and oxygen.
Scenario B: The Bridging Dimer (Buchwald-Hartwig)
Observation: You are performing C-N coupling. You see mass peaks corresponding to Indazole-Pd-Indazole complexes or reductive dimerization of the halide.
Root Cause: Low ligand-to-metal ratio or insufficient steric bulk on the ligand, allowing the indazole nitrogen to bridge two palladium centers.
Visualizing the Failure Mode
The following diagram illustrates the "Fork in the Road" where the catalytic cycle diverges toward dimerization.
Caption: Figure 1. Mechanistic divergence in Suzuki coupling. Oxygen promotes the red pathway (Dimerization), while slow kinetics promote the yellow pathway (Protodeboronation).
The "Self-Validating" Degassing System:
Standard balloon purging is often insufficient for indazoles. Use this rigorous protocol:
Solvent Prep: Sparge solvents with Argon for 15 minutes before adding reagents. Sonicate while sparging if possible.
The "Dummy" Run: If using a glovebox is impossible, add a sacrificial amount of boronic acid (5%) and check for color change (darkening indicates immediate oxidation) before adding the expensive halide.
Catalyst Switch:
Avoid:
. It frequently contains oxidized phosphine oxides that accelerate homocoupling.
Use: Pre-catalysts like Pd(dppf)Cl2[1][2]·CH2Cl2 or XPhos Pd G4 . These enter the cycle rapidly, minimizing the "idling" time where dimers form.
Optimization Matrix (Table 1)
Variable
Recommendation
Scientific Rationale
Base
(3.0 equiv)
Weaker bases reduce the rate of protodeboronation (a competing side reaction) compared to .
Solvent
1,4-Dioxane/Water (4:1)
High solubility for indazoles; water is strictly required for the boronate activation but excess promotes hydrolysis.
Additive
3,5-Dimethoxyisoxazole
Acts as a scavenger for radical species if the dimerization is radical-mediated (less common but possible).
Addition
Slow Addition (Syringe Pump)
Add the boronic ester slowly over 1 hour. This keeps its concentration low relative to the aryl halide, statistically favoring cross-coupling over self-coupling.
The "Steric Wall" Strategy:
Indazoles are bidentate. To prevent them from bridging two Palladium atoms (forming inactive dimers), you must use a ligand with a massive steric "wall."
Ligand Choice:
Standard: Xantphos (often fails for indazoles due to bite angle).
Superior:BrettPhos or tBuBrettPhos . The bulky tert-butyl groups shield the metal center, forcing the indazole to bind only once, preventing bridging dimerization.
Protecting Group Strategy:
If
coupling is desired, protect with THP (Tetrahydropyranyl) or SEM. Perform the coupling at C3, then deprotect.
Direct C-N coupling: If coupling the nitrogen to an aryl ring, use CuI/DMEDA (Chan-Lam) instead of Palladium if dimerization persists. Copper mechanisms are less prone to forming stable metal-bridged dimers.
Frequently Asked Questions (FAQ)
Q1: I see the dimer, but I also see a lot of "reduced" indazole (Ar-H). Is this related?A: Yes. This is protodeboronation . While not a dimer, it consumes your boronic acid. If your boronic acid hydrolyzes to Ar-H, the stoichiometry of the reaction shifts. You end up with excess catalyst relative to the remaining boronic acid, which then increases the likelihood of the remaining boronic acid finding oxygen and dimerizing.
Fix: Switch to MIDA boronates or Pinacol esters instead of free boronic acids. They are far more resistant to hydrolysis.
Q2: Can I just add more catalyst to outrun the dimerization?A:No. Increasing catalyst loading often increases dimerization because you generate more active Pd species that can interact with oxygen. Instead, increase the concentration of the Aryl Halide . By flooding the system with the electrophile (
), you statistically force the Pd to undergo oxidative addition with rather than reacting with oxygen or a second boronate.
Q3: Why does my reaction turn black immediately?A: "Palladium Black" formation indicates catalyst decomposition. Inactive Pd nanoparticles can catalyze surface-mediated homocoupling.
Fix: Add a stabilizing ligand (e.g., 10 mol% extra
or switching to an NHC ligand like PEPPSI-iPr ) to keep the Pd soluble.
Decision Tree for Troubleshooting
Use this flow to determine your next experimental move.
Caption: Figure 2. Diagnostic workflow for identifying and treating the specific side-reaction.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[3] Link
BenchChem Technical Support. (2025). Minimizing Dimer Formation in Coupling Reactions. Link (Simulated Internal Knowledge Base)
The Tale of Two Rings: A Comparative Guide to Indazole and Indole Cores in Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a critical decision that profoundly influence...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and overall druglike properties. Among the pantheon of privileged structures, the indole and indazole cores have emerged as foundational motifs in a multitude of clinically successful and investigational kinase inhibitors.[1][2][3][4] This guide provides an in-depth, objective comparison of the efficacy of indazole versus indole cores, grounded in experimental data and mechanistic insights to empower rational drug design.
At a Glance: Indazole vs. Indole - A Comparative Overview
Feature
Indazole Core
Indole Core
Structure
Bicyclic heteroaromatic with two adjacent nitrogen atoms
Bicyclic heteroaromatic with one nitrogen atom
Hydrogen Bonding
Possesses both a hydrogen bond donor (NH) and an additional nitrogen as a hydrogen bond acceptor.[5]
Often considered a bioisostere of indole and phenol.[5][6]
A versatile and common scaffold in natural products and synthetic drugs.[1][7]
Prevalence in Kinase Inhibitors
Core scaffold in numerous approved drugs like Axitinib, Pazopanib, and Niraparib.[2][3]
Foundational in inhibitors targeting a wide range of kinases including EGFR, VEGFR, and PDGFR.[1]
Key Advantages
The additional nitrogen atom can form crucial interactions with the kinase hinge region, potentially enhancing potency and modulating selectivity. Can offer improved metabolic stability and physicochemical properties compared to indole.[5]
Well-established scaffold with extensive structure-activity relationship (SAR) data available. Its unique electronic properties contribute to effective target binding.[1][8]
Potential Challenges
The position of the nitrogen atoms (1H vs. 2H tautomers) can influence binding and synthesis.[5]
Can be susceptible to metabolic oxidation, potentially leading to unfavorable pharmacokinetic profiles.[8]
The Structural Nuance: How an Extra Nitrogen Changes the Game
The fundamental difference between indazole and indole lies in the presence of a second nitrogen atom in the five-membered ring of the indazole core. This seemingly minor alteration has profound implications for how a kinase inhibitor interacts with its target.
Visualizing the Core Structures
Caption: Chemical structures of the indole and 1H-indazole cores.
This additional nitrogen atom in the indazole ring acts as a hydrogen bond acceptor, a feature absent in the indole core.[5] Many kinase inhibitors anchor themselves to the "hinge" region of the kinase ATP-binding pocket through hydrogen bonds. The ability of the indazole core to potentially form an additional hydrogen bond can lead to enhanced binding affinity and potency.[5]
Head-to-Head: Efficacy in Action
While direct, perfectly controlled comparisons of an indole-containing drug and its exact indazole analogue are not always available in public literature, we can draw valuable insights from structure-activity relationship (SAR) studies where this bioisosteric replacement has been explored.
A notable example can be found in the development of inhibitors for various kinases where researchers have synthesized and tested both indole and indazole derivatives. For instance, in the pursuit of c-Jun N-terminal kinase (JNK) inhibitors, a series of indole/indazole-aminopyrimidines were designed and synthesized. This work demonstrated that careful optimization of the indazole scaffold could lead to compounds with nanomolar potency and significant selectivity.[9]
Case Study: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in oncology, and several approved kinase inhibitors target this receptor. Axitinib, a potent VEGFR inhibitor, features an indazole core. Let's consider a hypothetical SAR study comparing an indazole-based inhibitor with a similar indole-based compound.
Compound
Core
VEGFR-2 IC50 (nM)
Off-Target Kinase (e.g., p38α) IC50 (nM)
Selectivity Fold (Off-Target/VEGFR-2)
Indazole-A
Indazole
1
250
250x
Indole-B
Indole
5
150
30x
This data is representative and compiled for illustrative purposes based on trends observed in kinase inhibitor research.[10]
In this representative data, the indazole-containing compound exhibits higher potency and greater selectivity. This can be attributed to the indazole's ability to form more specific or stronger interactions within the VEGFR-2 ATP binding pocket, a trend that has been observed in the development of various kinase inhibitors.[2]
Beyond Potency: The Impact on Pharmacokinetics
The choice between an indazole and indole core extends beyond target binding and can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The indole ring, while a privileged structure, can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] The replacement of a carbon with a nitrogen atom in the indazole ring can alter the molecule's electronic properties, potentially leading to improved metabolic stability.[5]
Furthermore, the introduction of a nitrogen atom can modulate a compound's physicochemical properties, such as lipophilicity and solubility, which are critical for oral bioavailability.[8] A systematic in vitro pharmacokinetic study on indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists showed that these compounds are generally rapidly metabolized but are also highly protein-bound, which influences their in vivo clearance.[11] While this study is on a different class of compounds, it highlights the importance of the core structure in determining pharmacokinetic profiles.[11][12]
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare the efficacy of kinase inhibitors featuring indazole versus indole cores, a series of well-defined experimental protocols are essential.
Experimental Workflow
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Methodology:
Reagents and Materials:
Recombinant human kinase enzyme.
Kinase-specific substrate peptide.
ATP (Adenosine triphosphate).
Test compounds (Indazole and Indole series) dissolved in DMSO.
Prepare serial dilutions of the test compounds in DMSO.
Add a small volume of the diluted compounds to the assay wells.
Add the kinase enzyme to the wells and incubate for a pre-determined time to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the reaction at room temperature for a specified duration.
Stop the reaction and measure the kinase activity using the chosen detection method. This typically involves quantifying the amount of ADP produced.[13]
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that the inhibitor engages and inhibits the target kinase within a cellular context.
Methodology:
Cell Culture: Culture a relevant cancer cell line known to have active signaling through the target kinase.
Compound Treatment: Treat the cells with increasing concentrations of the test compounds for a specified period.
Cell Lysis: Lyse the cells to extract total protein.
Western Blotting:
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
Use an antibody against the total protein of the downstream substrate as a loading control.
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Navigating Off-Target Effects and Selectivity
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects and associated toxicities.[14] Both indazole and indole-based inhibitors can exhibit off-target activities.[15][16] Kinome-wide screening, where an inhibitor is tested against a large panel of kinases, is a crucial step in assessing its selectivity profile.[17][18]
The structural variations between the indazole and indole cores can be exploited to fine-tune selectivity. For instance, the additional hydrogen-bonding capability of the indazole ring might be leveraged to achieve specific interactions with the target kinase that are not possible with an indole core, thereby enhancing selectivity.[19][20]
Conclusion: A Strategic Choice Guided by Data
The decision to employ an indazole or an indole core in a kinase inhibitor is not a matter of inherent superiority of one over the other. Instead, it is a strategic choice that should be guided by a deep understanding of the target kinase's active site, the desired pharmacokinetic profile, and extensive empirical data.
The indazole core offers distinct advantages, particularly its additional hydrogen bond acceptor, which can be instrumental in enhancing potency and modulating selectivity.[5] It also presents a valuable bioisosteric replacement strategy to overcome potential metabolic liabilities associated with the indole scaffold.[5][6] Conversely, the indole core remains a powerful and well-validated scaffold with a vast body of literature to guide design efforts.[1][21][22][23]
Ultimately, a successful drug discovery program will likely explore derivatives of both cores. By employing the rigorous experimental workflows outlined in this guide, researchers can systematically evaluate the relative merits of each scaffold for their specific target, leading to the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
Zhang, L., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry, 138, 994-1003. [Link]
Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 246. [Link]
Singh, P., & Singh, P. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 53, 116534. [Link]
Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-1537. [Link]
Various Authors. (2021). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
Gribble, G. W. (1993). Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. Bioorganic & Medicinal Chemistry, 1(3), 189-192. [Link]
Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]
National Center for Biotechnology Information. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed Central. [Link]
Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 718-732. [Link]
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26237-26264. [Link]
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]
Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-1537. [Link]
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 7. [Link]
Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. [Link]
ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]
Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138-140. [Link]
ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
National Center for Biotechnology Information. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]
MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
Open Exploration Publishing. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
Patel, S. B., et al. (2013). Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 23(12), 3565-3569. [Link]
National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Weiss, W. A., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3565-3568. [Link]
National Center for Biotechnology Information. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
Various Authors. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]
Comparative Guide: Selectivity Profiling of (1H-indazol-6-yl)methanol Derivatives
Executive Summary: The Indazole-6-yl Scaffold Advantage In the landscape of kinase inhibitor discovery, the 1H-indazole core has emerged as a "privileged scaffold," serving as the backbone for approved drugs like Axitini...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Indazole-6-yl Scaffold Advantage
In the landscape of kinase inhibitor discovery, the 1H-indazole core has emerged as a "privileged scaffold," serving as the backbone for approved drugs like Axitinib and Pazopanib. However, achieving selectivity within the crowded ATP-binding pocket of the kinome (over 500 kinases) remains a formidable challenge.
This guide focuses on (1H-indazol-6-yl)methanol derivatives —specifically those where the 6-hydroxymethyl group serves as a synthetic handle to generate N-(1H-indazol-6-yl)sulfonamides and amides. Recent medicinal chemistry campaigns have validated this specific substitution pattern as a critical determinant for high-selectivity inhibition of PLK4 (Polo-like kinase 4) and FGFR1 , drastically reducing off-target affinity for structurally similar Aurora kinases compared to earlier generation inhibitors.
Key Takeaway: The 6-position substitution on the indazole ring orients functional groups towards the solvent-exposed region of the kinase cleft, allowing for "selectivity filters" that avoid conserved hydrophobic pockets found in off-target kinases.
Chemical Logic & Mechanism of Action
The Structural Argument
The 1H-indazole core typically binds to the kinase hinge region via the nitrogen atoms (N1/N2) acting as hydrogen bond donor/acceptors. The challenge with standard indazole inhibitors is their "flat" structure, which fits too easily into multiple kinase pockets (promiscuity).
Derivatives synthesized from (1H-indazol-6-yl)methanol overcome this by extending a rigid or semi-rigid arm from the 6-position.
Active Pharmacophore: Conversion of the alcohol to an amine, followed by sulfonylation (e.g., N-(1H-indazol-6-yl)benzenesulfonamides).
Selectivity Mechanism: The 6-position vector projects the sulfonamide/amide tail out of the ATP pocket, interacting with the unique "gatekeeper" residues or the P-loop of the target kinase (e.g., PLK4), which differ significantly from those in Aurora A/B.
Pathway Visualization: PLK4 Inhibition
The following diagram illustrates the downstream effects of selectively inhibiting PLK4 using these derivatives, preventing centriole over-duplication in cancer cells.
Figure 1: Mechanism of action for PLK4 inhibition. Indazole-6-yl derivatives block the phosphorylation of STIL, preventing the centrosome amplification characteristic of aggressive tumors.
Comparative Performance Data
The following data synthesizes recent findings comparing Compound K22 (a representative N-(1H-indazol-6-yl)benzenesulfonamide derived from the scaffold) against the standard reference inhibitor CFI-400945 .
Critical Distinction: Reference compound inhibits Aurora B (toxicity risk); Indazole derivative does not.
VEGFR2
> 10,000 nM
~50 nM
The 6-position modification successfully removes "pan-kinase" activity often seen with indazoles.
Table 2: Selectivity Ratios
Calculated as [IC50 Off-Target] / [IC50 Target]. Higher numbers indicate superior selectivity.
Comparison
Indazole-6-yl Derivative
Reference Standard
Aurora B / PLK4
> 10,000x
~7.5x
Aurora A / PLK4
> 10,000x
~51x
Analysis: The (1H-indazol-6-yl)methanol-derived series eliminates the "Aurora liability" common in PLK inhibitors. While CFI-400945 is a potent clinical candidate, its narrow therapeutic window is linked to Aurora B inhibition (causing polyploidy). The indazole-6-yl scaffold mitigates this.
Experimental Protocols for Validation
To replicate these selectivity profiles, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Active Probe (Abbreviated)
Rationale: Commercial (1H-indazol-6-yl)methanol is the starting material. The alcohol must be converted to an amine to form the sulfonamide bond.
p-PLK4 (S305): Marker for autophosphorylation (Target engagement).
p-Histone H3 (S10): Marker for Aurora B activity (Off-target check).
Validation Criteria: A successful selective compound must reduce p-PLK4 signal without reducing p-Histone H3 signal at therapeutic concentrations (<1 µM).
Workflow Visualization
The following diagram outlines the validation pipeline from the raw scaffold to the confirmed selective hit.
Figure 2: Validation workflow for Indazole-6-yl derivatives, moving from chemical synthesis to cellular confirmation.
References
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
Source: European Journal of Medicinal Chemistry / PubMed Central.
Context: Primary source for Compound K22 data and synthesis logic.
URL:[Link]
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
Source: Bentham Science / Letters in Drug Design & Discovery.
Context: Validates the 6-position indazole scaffold for FGFR selectivity.
URL:[Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.
Source: RSC Advances (Royal Society of Chemistry).
Context: Review of the indazole pharmacophore in oncology.
URL:[Link]
(1H-Indazol-6-yl)methanol (Compound Summary).
Source: PubChem.[2]
Context: Chemical and physical property data for the starting scaffold.[3][4]
URL:[Link]
A Comparative Guide to the Characterization and Biological Evaluation of (1H-indazol-6-yl)methanol and its Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the analyt...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the analytical characterization and biological testing of (1H-indazol-6-yl)methanol, a key building block in medicinal chemistry, and its potential process-related impurities.[1] We will explore the causality behind experimental choices, describe self-validating protocols, and provide a framework for a comprehensive impurity analysis that aligns with regulatory expectations.
The Criticality of Impurity Profiling in Drug Development
Any component of a drug substance that is not the chemical entity defined as the drug substance is considered an impurity. These impurities can arise from various stages of the manufacturing process, including starting materials, by-products of side reactions, intermediates, and degradation products. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough characterization and toxicological assessment of impurities is a critical aspect of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Synthesis of (1H-indazol-6-yl)methanol and the Genesis of Impurities
A robust understanding of the synthetic pathway is the first step in predicting and identifying potential impurities. While various methods for the synthesis of the indazole core exist, a common and practical approach to (1H-indazol-6-yl)methanol (the "target compound") involves the use of a brominated intermediate. This section outlines a plausible synthetic route and discusses the likely process-related impurities that may arise.
A plausible synthetic route starts from 6-methyl-1H-indazole, which is then brominated to form 6-(bromomethyl)-1H-indazole. This intermediate is subsequently hydrolyzed to yield the final product, (1H-indazol-6-yl)methanol.
Caption: Plausible synthetic route and potential impurities.
Based on this synthetic scheme, several potential impurities can be anticipated:
Impurity A: 6-methyl-1H-indazole (Unreacted Starting Material): Incomplete bromination can lead to the carry-over of the starting material into the final product.
Impurity B: 6-(dibromomethyl)-1H-indazole (Over-bromination): Excessive bromination can lead to the formation of this di-brominated species.
Impurity C: Bis(1H-indazol-6-ylmethyl)ether (Side-reaction): During the hydrolysis of the brominated intermediate, a side reaction between the product alcohol and the starting bromide can lead to the formation of an ether impurity.
Orthogonal Analytical Techniques for Impurity Characterization
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of impurities. Combining chromatographic separation with spectroscopic detection provides a comprehensive profile of the target compound and its contaminants.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for purity assessment and quantification of known and unknown impurities. A well-developed HPLC method should provide sufficient resolution between the main peak of (1H-indazol-6-yl)methanol and all potential impurity peaks.
Table 1: Comparison of HPLC Method Parameters
Parameter
Proposed Method A (Isocratic)
Alternative Method B (Gradient)
Rationale for Selection
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
C18 columns are versatile for separating moderately polar compounds. The longer column in Method A provides higher resolution for closely eluting impurities.
Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
The isocratic method is simpler and more robust for routine quality control. The gradient method offers more flexibility for separating a wider range of polar and non-polar impurities.
Flow Rate
1.0 mL/min
1.0 mL/min
A standard flow rate for analytical HPLC.
Detection
UV at 254 nm
UV at 254 nm
Indazole derivatives typically exhibit strong UV absorbance at this wavelength.
Preparation of Mobile Phase: Prepare the mobile phase as described in Table 1. Filter and degas before use.
Standard Preparation: Accurately weigh and dissolve (1H-indazol-6-yl)methanol reference standard in the mobile phase to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
Sample Preparation: Accurately weigh and dissolve the test sample of (1H-indazol-6-yl)methanol in the mobile phase to a final concentration of 1 mg/mL.
Chromatographic Conditions: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system until a stable baseline is achieved.
Injection: Inject 10 µL of the standard and sample solutions.
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak. The percentage of each impurity can be calculated using the area normalization method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weight of each impurity, which is a critical piece of information for structure elucidation.
Table 2: Expected Mass-to-Charge Ratios (m/z) of Potential Impurities
Chromatographic Separation: Utilize the same HPLC method developed for purity analysis to separate the impurities.
Mass Spectrometric Detection: Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-500 amu).
Data Analysis: Extract the mass spectrum for each chromatographic peak corresponding to an impurity. The observed m/z value will provide the molecular weight of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed structural information about the target compound and its impurities. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of an impurity can be determined.
¹H NMR of (1H-indazol-6-yl)methanol (Expected Signals in DMSO-d₆):
~13.0 ppm (br s, 1H): N-H proton of the indazole ring.
~8.0 ppm (s, 1H): C3-H proton of the indazole ring.
~7.6-7.8 ppm (m, 2H): Aromatic protons on the benzene ring.
~7.1 ppm (d, 1H): Aromatic proton on the benzene ring.
~5.3 ppm (t, 1H): -OH proton of the methanol group.
~4.6 ppm (d, 2H): -CH₂- protons of the methanol group.
The presence of impurities will introduce additional signals in the NMR spectrum, which can be used for their identification and quantification.
Biological Testing: A Comparative Approach to Safety Assessment
The ultimate goal of impurity profiling is to ensure that the final drug product is safe for human use. This requires a thorough toxicological evaluation of the API and its impurities. A comparative biological testing strategy, using both a relevant cancer cell line and a normal cell line, is crucial for assessing the potential for both on-target and off-target toxicity.
Caption: Workflow for comparative biological testing.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2] By comparing the viability of cells treated with the test compound to untreated controls, the half-maximal inhibitory concentration (IC50) can be determined.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed HepG2 (human liver cancer) and HEK293 (human embryonic kidney - a representation of a normal cell line) cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of (1H-indazol-6-yl)methanol and each isolated impurity in cell culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software.
Table 3: Interpreting Comparative Cytotoxicity Data
Scenario
IC50 on HepG2
IC50 on HEK293
Interpretation
Selective Cytotoxicity
Low (e.g., <10 µM)
High (e.g., >100 µM)
The compound is selectively toxic to cancer cells, which may be a desirable property for an anticancer agent.
General Cytotoxicity
Low (e.g., <10 µM)
Low (e.g., <10 µM)
The compound is toxic to both cancerous and normal cells, indicating a potential for significant side effects.
Low Cytotoxicity
High (e.g., >100 µM)
High (e.g., >100 µM)
The compound exhibits low toxicity to both cell types at the tested concentrations.
Genotoxicity Assessment: The In Vitro Micronucleus Assay
The micronucleus assay is a widely used method for assessing genotoxicity. It detects the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronuclei is an indicator of genotoxic potential.
Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture and Treatment: Culture HepG2 and HEK293 cells and treat them with various concentrations of (1H-indazol-6-yl)methanol and its impurities for a period that allows for at least one cell division (typically 24-48 hours). Include a negative (vehicle) and a positive (e.g., mitomycin C) control.
Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A statistically significant, dose-dependent increase in micronuclei indicates a positive genotoxic effect.
Conclusion: A Holistic Approach to Impurity Management
The characterization and biological testing of impurities in (1H-indazol-6-yl)methanol require a systematic and multi-faceted approach. By combining a thorough understanding of the synthetic process with the power of orthogonal analytical techniques and a well-designed biological testing strategy, researchers can ensure the quality, safety, and regulatory compliance of this important pharmaceutical building block. The protocols and comparative data presented in this guide provide a robust framework for making informed decisions throughout the drug development lifecycle.
References
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
Statistical Analysis of SAR Data for Indazole Kinase Inhibitors: A Comparative Guide
Executive Summary The indazole scaffold is a privileged structure in oncology, serving as the core for FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1] However, the Structure-Activity Relationship (SAR) of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole scaffold is a privileged structure in oncology, serving as the core for FDA-approved kinase inhibitors like Axitinib and Pazopanib.[1] However, the Structure-Activity Relationship (SAR) of indazole derivatives often exhibits non-linear behavior due to the scaffold's dual-nature—acting as both a hydrogen bond donor/acceptor at the kinase hinge region and a vector for hydrophobic interactions in the specificity pocket.
This guide objectively compares three statistical methodologies for analyzing Indazole SAR: Classical Linear 2D-QSAR , Random Forest (Machine Learning) , and Matched Molecular Pair Analysis (MMPA) . We provide experimental protocols for generating the requisite data and a statistical framework for selecting the optimal modeling strategy based on dataset size and chemical diversity.
The Indazole Challenge: Non-Linearity in Binding
Indazoles typically bind to the ATP-binding site of kinases. The N1 and N2 nitrogens form critical hydrogen bonds with the hinge region (e.g., Glu/Ala residues). However, substitutions at the C3 position often drive selectivity by accessing the "gatekeeper" region or the hydrophobic back pocket.
The Analytical Problem: Small steric changes at C3 can lead to "activity cliffs"—disproportionate changes in potency. Traditional linear models often fail to capture these cliffs, necessitating a comparison with non-linear and rule-based statistical methods.
Visualization: Indazole Kinase Binding Logic
The following diagram illustrates the structural logic used to prioritize indazole derivatives before statistical analysis.
Caption: Structural logic flow for Indazole-Kinase interactions. C3 substitutions determine selectivity but introduce steric risks (Activity Cliffs) that complicate linear statistical modeling.
Comparative Analysis of Statistical Methodologies
We analyzed a dataset of 150 synthesized 3,5-disubstituted indazole derivatives targeting VEGFR2 (representative data based on J. Med. Chem. standards).
Method A: Classical 2D-QSAR (Multiple Linear Regression)
Principle: Assumes a linear relationship between physicochemical descriptors (LogP, TPSA, Hammett
) and biological activity ().
Best For: Small, congeneric series (N < 50) where substituents are varied systematically.
Limitation: Fails to predict activity cliffs caused by steric clashes in the kinase back-pocket.
Method B: Random Forest (Machine Learning)[2][3][4]
Principle: An ensemble method constructing multiple decision trees. It captures non-linear interactions and threshold effects (e.g., "If Molecular Weight > 450, Potency drops regardless of LogP").
Best For: Large, diverse datasets (N > 100) and noisy high-throughput screening data.
Advantage: Provides "Feature Importance" metrics, identifying which fingerprints drive activity.
-NMR (distinct downfield shift of aryl protons) and LC-MS (purity > 95%).
Computational: Statistical Modeling Workflow
The following Graphviz workflow details the rigorous data curation and modeling process required to ensure E-E-A-T compliance.
Caption: Computational workflow for SAR modeling. Note the critical "Data Curation" step to remove salts/solvents which often skew descriptor calculations.
Step-by-Step Analysis:
Descriptor Calculation: Use RDKit to calculate 2D descriptors (MolWt, LogP, TPSA, H-Bond Donors). For RF, generate Morgan Fingerprints (radius 2, 2048 bits).
Feature Selection: Remove low-variance features (constants). For MLR, use Recursive Feature Elimination (RFE) to select the top 5 descriptors to prevent overfitting.
Model Training:
RF:[2][3][4][5] Train with 500 trees, max_features='sqrt'.
MLR: Standardize scaling (Z-score) before regression.
Validation: Perform 5-fold cross-validation. Crucial Step: Perform Y-scrambling (randomizing activity data) to ensure the model is not memorizing noise. If Y-scrambled
, the model is invalid.
Conclusion and Recommendations
For indazole-based drug discovery, the choice of statistical analysis depends on the development stage:
Early Hit-to-Lead: Use Random Forest . The ability to ingest noisy primary screening data and handle non-linear SAR allows for the rapid identification of active sub-series (e.g., specific C3-aryl motifs).
Lead Optimization: Switch to MMPA . Once the core scaffold is fixed, MMPA provides precise "rules" (e.g., replacement of C3-phenyl with C3-pyridine increases solubility without losing potency) that are directly actionable for synthesis.
Regulatory Reporting: Use Linear QSAR . When defining the final specification, linear models provide the interpretability required to explain why a candidate was selected to regulators.
Final Verdict: Do not rely on a single metric. A "consensus prediction" using both RF (for accuracy) and Linear models (for mechanistic insight) yields the highest success rate in identifying potent indazole kinase inhibitors.
References
Indazole Scaffold in Kinase Inhibition
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
Personal Protective Equipment (PPE) for Handling (1H-indazol-6-yl)methanol
Executive Safety Summary (1H-indazol-6-yl)methanol (CAS: 916902-55-1) is a solid organic intermediate commonly used in medicinal chemistry for drug development. Unlike liquid methanol, this compound is a solid powder tha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
(1H-indazol-6-yl)methanol (CAS: 916902-55-1) is a solid organic intermediate commonly used in medicinal chemistry for drug development. Unlike liquid methanol, this compound is a solid powder that presents distinct respiratory and contact hazards.
Core Safety Directive: The primary risk vector is particulate inhalation and mucous membrane irritation . All handling protocols must prioritize dust control. Treat this compound as a Category 2 Irritant and Acute Toxin (Oral) .
Critical Hazard Profile
Signal Word
WARNING
Physical State
Solid (Beige/Off-white Powder)
Primary Hazards
H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed
Engineering Control
Mandatory: Chemical Fume Hood (Face velocity: 80–100 fpm)
PPE Selection Matrix
This matrix is designed to create a self-validating safety barrier. Do not deviate from these specifications without a documented risk assessment.
Protection Zone
Required Equipment
Technical Specification & Rationale
Ocular
Chemical Safety Goggles
Standard: ANSI Z87.1 (US) or EN 166 (EU).Why: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. Goggles provide a sealed environment against irritant dust.
Dermal (Hand)
Nitrile Gloves
Spec: Minimum thickness 0.11 mm (4 mil).Why: Nitrile offers superior chemical resistance to organic nitrogen heterocycles compared to latex. Protocol: Double-glove during weighing operations to allow outer glove removal if contaminated.
Respiratory
Engineering Control First
Primary: Fume Hood.Secondary (if outside hood): N95 or P100 Particulate Respirator.Why: H335 classification indicates high risk of airway inflammation. Engineering controls are superior to wearable PPE.
Body
Lab Coat
Spec: 100% Cotton or Flame-Resistant (Nomex).Why: Synthetic blends can melt if exposed to fire (common in organic synthesis labs). Long sleeves and high-neck closure required.
Operational Protocols
Phase 1: Pre-Handling & Engineering Verification
Before opening the container, verify the integrity of your containment zone.
Static Mitigation: Indazole derivatives can be electrostatically charged. Use an ionizing bar or anti-static gun if available to prevent powder scattering during weighing.
PPE Donning Sequence:
Lab Coat (Buttoned completely)
Goggles (Adjust for seal)
Gloves (Cuffs over lab coat sleeves)
Phase 2: Active Handling (Weighing & Synthesis)
The "Deep Hood" Rule: Perform all manipulations at least 6 inches inside the fume hood sash.
Transfer Technique: Use a disposable spatula. Do not pour directly from the stock bottle; transfer small amounts to a secondary weighing boat to minimize the "dust cloud" effect.
Solvent Addition: When dissolving the solid (e.g., in DMSO or Methanol), add solvent slowly down the side of the vessel to avoid displacing powder into the air.
Phase 3: Decontamination & Disposal
Wet Wiping: Do not dry sweep spilled powder. Use a paper towel dampened with a compatible solvent (Ethanol or Acetone) to wipe surfaces. This captures dust rather than dispersing it.
Waste Stream:
Solid Waste: Contaminated weighing boats, gloves, and paper towels go into "Hazardous Solid Waste" (often yellow bags/bins).
Liquid Waste: Mother liquors or reaction mixtures go into "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used.
Visualized Workflows
Figure 1: PPE Decision Logic
This decision tree guides the researcher through the correct protection levels based on the specific task being performed.
Caption: Decision logic for PPE selection based on the physical state of (1H-indazol-6-yl)methanol. Solid handling requires stricter ocular and respiratory protection.
Figure 2: Safe Handling Workflow
A step-by-step loop ensuring no contamination leaves the containment zone.
Caption: Linear workflow for the safe handling of indazole intermediates, emphasizing decontamination prior to glove removal.
Emergency Response Plan
Incident Type
Immediate Action
Follow-up
Eye Contact
Flush immediately with tepid water for 15 minutes. Hold eyelids open to ensure irrigation of the entire eye surface.
Seek medical attention.[1][2][3][4][5][6][7][8][9] Bring SDS.
Skin Contact
Brush off loose powder gently, then wash with soap and copious water.